Benzyl N-(4-aminobutyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKHHFFYLRBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382675 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62146-62-7 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure and nomenclature of Benzyl N-(4-aminobutyl)carbamate
An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate: Structure, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. At its core, it is a mono-protected derivative of 1,4-diaminobutane (putrescine), a naturally occurring polyamine. The strategic placement of a benzyloxycarbonyl (Cbz or Z) group on one of the two primary amines transforms the highly reactive diamine into a versatile and controllable building block. This modification renders one nitrogen terminus non-nucleophilic and non-basic, thereby enabling selective chemical transformations at the unprotected, free primary amine[1][2].
This guide provides a comprehensive overview of the structure, nomenclature, synthesis, and critical applications of this compound. It is designed for scientists and professionals who require a deep technical understanding of this reagent, moving beyond simple catalog data to explain the causality behind its synthesis and utility in complex molecular design.
Part 1: Chemical Identity and Nomenclature
The unambiguous identification of a chemical reagent is paramount for reproducible science. This compound is defined by a precise arrangement of a benzyl group, a carbamate linker, and a four-carbon diamine backbone. The molecule is most frequently handled and stored as its hydrochloride salt to improve stability and ease of handling.
Molecular Structure
The structure features a terminal primary amine, a flexible butyl chain, a carbamate linkage, and a benzyl protecting group. This architecture provides a clear distinction in the chemical reactivity of the two nitrogen atoms.
Caption: 2D Structure of this compound.
Compound Identifiers
For clarity, the properties of both the free base and its common hydrochloride salt are provided below. The HCl salt is the form typically supplied by chemical vendors.
| Identifier | Free Base | Hydrochloride Salt |
| IUPAC Name | This compound[3] | This compound hydrochloride |
| CAS Number | 62146-62-7[3] | 18807-73-3 |
| Molecular Formula | C₁₂H₁₈N₂O₂[3] | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 222.28 g/mol [3] | 258.74 g/mol [4] |
| Appearance | - | White to Off-White Crystalline Solid[5][6] |
| Melting Point | - | 192-196 °C[5][6] |
| Common Synonyms | N-Cbz-1,4-diaminobutane, N-Benzyloxycarbonyl-1,4-diaminobutane, (4-Aminobutyl)carbamic acid benzyl ester | N-1-Z-1,4-diaminobutane HCl, N-Carbobenzoxy-1,4-diaminobutane hydrochloride[5] |
Part 2: The Chemistry of the Benzyloxycarbonyl (Cbz) Protecting Group
The utility of this compound is intrinsically linked to the properties of the benzyloxycarbonyl (Cbz) group. In modern organic synthesis, protecting groups are temporary modifications to functional groups that prevent them from engaging in unwanted side reactions[2].
The Cbz group converts the highly nucleophilic primary amine into a carbamate. The electron-withdrawing nature of the adjacent carbonyl delocalizes the nitrogen's lone pair, significantly diminishing its basicity and nucleophilicity[2]. This electronic effect is the cornerstone of its function, allowing chemists to perform a wide array of reactions on other parts of the molecule, such as the free amine of this compound.
A critical advantage of the Cbz group is its stability and its specific, mild removal conditions. It is robust to many acidic and basic conditions that would cleave other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group[2][7]. The Cbz group is most commonly removed via catalytic hydrogenation, a highly selective and clean reaction that proceeds under neutral conditions[7][8]. This "orthogonal" deprotection strategy is invaluable in multi-step syntheses, providing chemists with precise control over which amine is unmasked at a given stage.
Part 3: Synthesis and Purification
The synthesis of this compound is a classic example of selective mono-functionalization of a symmetric difunctional starting material. The primary challenge is to favor the desired mono-acylation of 1,4-diaminobutane over the undesired di-acylation.
Synthetic Strategy
The reaction involves the nucleophilic attack of a primary amine from 1,4-diaminobutane on the electrophilic carbonyl carbon of benzyl chloroformate. To achieve mono-protection, a large excess of the diamine is typically used relative to the protecting group reagent. This statistical approach ensures that a molecule of benzyl chloroformate is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus minimizing the formation of the di-protected byproduct. The reaction is performed at low temperatures to control the rate and selectivity.
Caption: General workflow for the synthesis of this compound HCl.
Experimental Protocol: Synthesis
This protocol is an illustrative example based on established chemical principles for N-protection.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-diaminobutane (5.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1) and cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve benzyl chloroformate (1.0 eq.) in THF. Add this solution dropwise to the stirred diamine solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to maintain selectivity.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any di-protected byproduct.
-
Salt Formation and Isolation: Acidify the aqueous layer to pH ~1-2 with concentrated hydrochloric acid while cooling in an ice bath. The hydrochloride salt of the product will precipitate.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.
Part 4: Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate. It provides a masked 4-aminobutyl "cassette" that can be introduced into a target molecule. The free primary amine can undergo a variety of chemical transformations, including amidation, alkylation, and reductive amination, to build more complex structures. Once the desired molecular framework is assembled, the Cbz group can be removed to reveal the second primary amine for further functionalization or as a required pharmacophoric feature.
Key Application Areas
-
Polyamines and Peptidomimetics: It serves as a precursor for synthesizing complex polyamines and peptidomimetics, where the precise spacing of nitrogen atoms is crucial for biological activity.
-
Linker Chemistry: The aminobutyl chain is often used as a linker to tether different molecular fragments, such as a targeting moiety to a drug payload.
-
Pharmaceutical Ingredients: The compound is a documented starting material for the synthesis of inhibitors of the human sodium-glucose cotransporter 1 (SGLT1), which are investigated as therapeutics for hyperglycemia and galactosemia[5]. The carbamate moiety itself is a common structural motif found in numerous approved drugs, valued for its stability and ability to participate in hydrogen bonding[9].
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation
This protocol illustrates the standard procedure for removing the Cbz group.
-
Reaction Setup: Dissolve this compound or its derivative (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Vigorously stir the reaction mixture under the H₂ atmosphere at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-24 hours.
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the palladium catalyst by filtering the reaction mixture through a pad of Celite®. The Celite pad should be washed with the reaction solvent.
-
Final Product: The filtrate contains the deprotected product. The solvent can be removed under reduced pressure to yield the free diamine, which can be used directly or isolated as a salt.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for advanced organic synthesis. Its structure, which combines a reactive primary amine with a stable, selectively removable protected amine, offers chemists a reliable strategy for constructing complex molecules with precision. A thorough understanding of its properties, the causality behind its synthesis, and the function of the Cbz group allows researchers to leverage this building block to its full potential, accelerating the discovery and development of novel therapeutics and functional materials.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 4-aminobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of N-Cbz-1,4-diaminobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-1,4-diaminobutane, also known as benzyl N-(4-aminobutyl)carbamate, is a key bifunctional linker and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure uniquely combines a primary amine, a flexible four-carbon aliphatic chain, and a carbamate-protected amine. This arrangement allows for sequential and controlled chemical modifications, making it a valuable building block for complex molecular architectures. The primary amine serves as a nucleophilic handle for a variety of transformations, while the benzyloxycarbonyl (Cbz) protecting group offers robust stability under a range of reaction conditions, yet can be selectively removed when desired. This guide provides a comprehensive overview of the physicochemical characteristics of N-Cbz-1,4-diaminobutane, its synthesis, and its applications, offering a critical resource for researchers leveraging this versatile molecule.
Chemical Identity and Physical Properties
N-Cbz-1,4-diaminobutane is most commonly handled in its free base form or as a hydrochloride salt to improve its stability and handling characteristics. The properties of both forms are pertinent to its use in synthesis.
| Property | N-Cbz-1,4-diaminobutane (Free Base) | N-Cbz-1,4-diaminobutane HCl |
| Synonyms | This compound, N-(Benzyloxycarbonyl)-1,4-butanediamine | N-Carbobenzoxy-1,4-diaminobutane hydrochloride, Benzyl (4-aminobutyl)carbamate hydrochloride |
| CAS Number | 62146-62-7[1][2] | 18807-73-3[3] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₉ClN₂O₂[3] |
| Molecular Weight | 222.28 g/mol | 258.74 g/mol [3] |
| Appearance | Not explicitly found, likely a colorless to pale yellow oil or low melting solid | White to off-white solid[4] |
| Melting Point | Data not available | 192-196 °C[3] |
| Boiling Point | Data not available | 384.8 °C at 760 mmHg[3] |
| Solubility | Miscible with many organic solvents such as dichloromethane, ethyl acetate, and methanol. | Slightly soluble in DMSO and methanol.[4] Soluble in water. |
Synthesis and Purification
The synthesis of N-Cbz-1,4-diaminobutane is typically achieved through the selective protection of one of the amino groups of 1,4-diaminobutane (putrescine). The most common method involves the reaction of 1,4-diaminobutane with benzyl chloroformate under controlled conditions.
Reaction Scheme:
Caption: Synthesis of N-Cbz-1,4-diaminobutane.
Detailed Experimental Protocol:
A detailed experimental protocol for the synthesis of mono-Boc-protected diaminobutane provides a useful reference for the analogous synthesis of the Cbz-protected compound. The key principle is the slow addition of the protecting group reagent to an excess of the diamine to favor mono-protection over di-protection.
-
Reaction Setup: Dissolve 1,4-diaminobutane (a significant molar excess, e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add it to the addition funnel. Add the benzyl chloroformate solution dropwise to the stirred solution of 1,4-diaminobutane over several hours. The slow addition is crucial to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, quench the reaction with water or a mild aqueous base. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess 1,4-diaminobutane, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-Cbz-1,4-diaminobutane.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzyl Protons (CH₂-Ph): A singlet around δ 5.1 ppm.
-
Carbamate N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Methylene group adjacent to Cbz-NH (Cbz-NH-CH₂): A triplet around δ 3.1-3.3 ppm.
-
Methylene group adjacent to NH₂ (CH₂-NH₂): A triplet around δ 2.7-2.9 ppm.
-
Internal Methylene Groups (-CH₂-CH₂-): Multiplets in the range of δ 1.4-1.7 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A peak around δ 156 ppm.
-
Aromatic Carbons (C₆H₅): Peaks in the range of δ 127-137 ppm.
-
Benzyl Carbon (CH₂-Ph): A peak around δ 66 ppm.
-
Methylene carbon adjacent to Cbz-NH (Cbz-NH-CH₂): A peak around δ 41 ppm.
-
Methylene carbon adjacent to NH₂ (CH₂-NH₂): A peak around δ 40 ppm.
-
Internal Methylene Carbons (-CH₂-CH₂-): Peaks in the range of δ 25-30 ppm.
FT-IR Spectroscopy (Predicted)
-
N-H Stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.
-
N-H Stretch (carbamate): A single band around 3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Peaks in the region of 3100-2850 cm⁻¹.
-
C=O Stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.
-
N-H Bend (primary amine): A band around 1650-1580 cm⁻¹.
-
C-N Stretch: Bands in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (Predicted)
In mass spectrometry, N-Cbz-1,4-diaminobutane would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Common fragmentation patterns would involve cleavage of the benzylic C-O bond, loss of the benzyl group, and fragmentation of the aliphatic chain.
Reactivity and Applications in Drug Development
The synthetic utility of N-Cbz-1,4-diaminobutane stems from the differential reactivity of its two nitrogen functionalities.
Reactivity Profile:
Caption: Reactivity of N-Cbz-1,4-diaminobutane.
The primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
The Cbz-protected amine is non-nucleophilic under these conditions, allowing for the selective functionalization of the primary amine. The Cbz group can subsequently be removed under various conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to liberate the second primary amine for further modification.
Application in the Synthesis of Polyamines and Pharmaceutical Intermediates:
N-Cbz-1,4-diaminobutane is a crucial intermediate in the synthesis of polyamines such as spermidine and spermine, which are essential for cell growth and proliferation.[1] For example, it can be elaborated at the primary amine and then deprotected to reveal the second amine, which can then be further functionalized.
While specific examples in the synthesis of marketed drugs are not always publicly detailed, its structural motif is found in numerous biologically active compounds and is a valuable tool for medicinal chemists in lead optimization. Its use in peptide synthesis is also notable, where it can be incorporated to introduce a flexible diamine linker.[4]
Safety and Handling
N-Cbz-1,4-diaminobutane hydrochloride is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
N-Cbz-1,4-diaminobutane is a versatile and valuable building block for organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an indispensable tool for the construction of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its characteristics, empowering researchers to effectively utilize this important chemical intermediate in their synthetic endeavors.
References
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Hanfrey, C. C., Pearson, B. M., Hazeldine, S. E., & Michael, A. J. (2011). Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota. Journal of Biological Chemistry, 286(49), 42537–42547. [Link]
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ChemBK. (2024, April 10). N-Cbz-1,4-diaminobutane HCl. Retrieved from [Link]
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An In-depth Technical Guide to the Safety and Handling of Benzyl N-(4-aminobutyl)carbamate
Introduction: Beyond a Simple Building Block
Benzyl N-(4-aminobutyl)carbamate, and its hydrochloride salt, are more than just bifunctional molecules; they are critical tools in the arsenal of researchers, particularly in the fields of medicinal chemistry and drug development. Their utility primarily stems from the presence of a terminal primary amine and a benzyl carbamate (Cbz or Z) protected amine. This strategic design allows for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecules such as polyamine derivatives and, notably, as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1] The 4-aminobutyl portion of this compound can serve as a versatile linker component, connecting the target-binding ligand to the E3 ligase-recruiting element.
This guide provides a comprehensive overview of the safe handling, storage, and application of this compound, with a focus on the chemical principles that underpin the recommended protocols. It is intended for laboratory professionals who seek not only to follow procedures but to understand the causality behind them, ensuring a culture of safety and scientific integrity.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 62146-62-7 | [3] |
| Molecular Formula | C12H18N2O2 | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 192-196 °C (hydrochloride salt) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
The key feature of this molecule from a synthetic utility standpoint is the Cbz protecting group. The Cbz group is known for its stability under a range of reaction conditions, yet it can be selectively removed under specific, mild conditions, a property that is heavily exploited in multi-step synthesis.[5][6]
Hazard Identification and Toxicological Profile
This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards are associated with irritation and potential toxicity, characteristic of both carbamates and benzyl compounds.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[7]
The toxicity of carbamates, as a class, is primarily due to their ability to inhibit the enzyme acetylcholinesterase (AChE).[8][9] While the inhibition by carbamates is typically reversible, unlike that of organophosphates, exposure can still lead to a range of adverse effects.[8] It is prudent to treat all new and untested compounds as potentially toxic.
Core Safety and Handling Protocols
Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for providing a robust barrier against chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory at all times in the laboratory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves do not offer sufficient protection against many organic compounds. Gloves should be inspected for integrity before use and changed immediately if contaminated.[8][10]
-
Body Protection: A lab coat must be worn and fully fastened. For procedures with a higher risk of spills, a chemically resistant apron is advised. Long pants and closed-toe shoes are mandatory.[10]
-
Respiratory Protection: Work with the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][12]
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. This ensures that any dust from the solid or vapors from solutions are effectively contained and exhausted. An eyewash station and safety shower must be readily accessible.[12]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For the hydrochloride salt, storage at room temperature, sealed from moisture, is recommended.[4] Storing in a desiccator with a drying agent can prevent hydrolysis, as freezers can be humid environments which may promote degradation of carbamates and esters.[13]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[12] The carbamate linkage can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable to mild conditions.[12]
Experimental Workflows and Methodologies
The primary utility of this compound in synthesis revolves around the selective deprotection of the Cbz-protected amine. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.
Workflow for Cbz Deprotection
The following diagram illustrates the general decision-making process and workflow for the removal of the Cbz protecting group.
Caption: Decision workflow for Cbz deprotection.
Protocol 1: Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection, favored for its clean byproducts (toluene and carbon dioxide).[5]
Causality: The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzyl C-O bond by molecular hydrogen. This method is highly efficient but will also reduce other susceptible functional groups.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a dedicated hydrogenation apparatus. Evacuate the flask and backfill with H₂ several times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be necessary.[5]
Protocol 2: Acid-Mediated Cleavage
This method is employed when the substrate contains functional groups that are sensitive to hydrogenation.[5]
Causality: Strong acid, such as hydrobromic acid (HBr) in acetic acid, protonates the carbamate oxygen, facilitating the cleavage of the benzyl group via an SN2-type mechanism.[12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound derivative in glacial acetic acid.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can be triturated with ether to precipitate the amine hydrobromide salt.
-
Isolation: The product is collected by filtration and can be further purified by recrystallization.
Emergency Procedures: A Self-Validating System
Preparedness is key to ensuring safety. All personnel must be familiar with these procedures before beginning any work.
Spill Response
The response to a spill should be immediate and systematic to prevent further contamination and exposure.
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Methodological & Application
Application Note & Protocols: Strategic Incorporation of N-Cbz-1,4-diaminobutane for C-Terminal Modification in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry.[1] While synthesis traditionally proceeds from a C-terminal amino acid anchored to a resin, the functionalization of this terminus often requires specialized linkers or post-synthesis solution-phase modifications.[2][3] This guide details the application of N-Cbz-1,4-diaminobutane as a versatile spacer and precursor for C-terminal modification. The use of this reagent allows for the synthesis of peptides with a C-terminal primary amine, which can be further functionalized. The strategic employment of the Carboxybenzyl (Cbz) protecting group, which is orthogonal to the standard base-labile Fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-Butoxycarbonyl (Boc) protecting groups, is central to this methodology.[4][5] This document provides a comprehensive overview of the chemical principles, detailed step-by-step protocols for synthesis and characterization, and expert insights for researchers in peptide chemistry and drug development.
Introduction: The Rationale for Diamine Spacers
In peptide design, the C-terminus holds significant importance as it influences biological activity, stability, and binding affinity.[6] Introducing modifications at this position can be challenging with standard SPPS resins like Wang or Rink Amide, which are designed to yield C-terminal carboxylic acids or amides, respectively.[7][8]
The incorporation of a mono-protected diamine, such as N-Cbz-1,4-diaminobutane, serves two primary purposes:
-
Acts as a Spacer: The butane chain physically distances the growing peptide from the solid support.[9] This can mitigate steric hindrance and reduce peptide aggregation, particularly for hydrophobic or difficult sequences, thereby improving synthesis efficiency.[9][10]
-
Enables C-Terminal Functionalization: Upon synthesis completion and cleavage, the peptide is released with a terminal primary amine derived from the diaminobutane linker. This amine serves as a versatile chemical handle for subsequent conjugation of molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.[10]
This guide focuses on an Fmoc/tBu-based SPPS strategy, leveraging the unique cleavage condition of the Cbz group to achieve selective deprotection and modification.
The Principle of Orthogonal Protection
Successful multi-step synthesis hinges on the principle of orthogonality, which is the ability to remove one class of protecting groups without affecting others.[11] This strategy employs three distinct classes of protecting groups:
-
Fmoc (α-Amine Protection): The 9-Fluorenylmethyloxycarbonyl group is used for the temporary protection of the N-terminal α-amine of incoming amino acids. It is labile to bases, typically removed with a solution of 20% piperidine in N,N-Dimethylformamide (DMF).[5]
-
tBu-based (Side-Chain Protection): Acid-labile groups such as tert-Butyl (tBu), Trityl (Trt), and tert-Butoxycarbonyl (Boc) are used for the "permanent" protection of reactive amino acid side chains. They are stable to the basic conditions of Fmoc removal but are cleaved by strong acids like Trifluoroacetic Acid (TFA) during the final cleavage step.[11]
-
Cbz (Linker Amine Protection): The Carboxybenzyl group on the N-Cbz-1,4-diaminobutane is stable to both the basic conditions used for Fmoc removal and the strong acid used for final cleavage. It is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), a condition that does not affect the other protecting groups.[4][12]
This mutual orthogonality allows for precise, stepwise control over the entire synthetic process.
Workflow Overview
The overall synthetic workflow is a multi-stage process that requires careful execution and monitoring at each step. The diagram below illustrates the key phases of the synthesis.
Figure 2: Simplified reaction scheme for the synthesis process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of amino acid.- Peptide aggregation.- Insufficient activation time/reagents. | - Double couple: repeat the coupling step.- Use a more potent coupling reagent like HATU.<[13]br>- Increase reaction time and/or temperature slightly (e.g., to 40°C). |
| Incomplete Cbz Deprotection | - Catalyst poisoning (e.g., by sulfur-containing residues).- Insufficient catalyst or H₂ pressure.- Poor stirring/mass transfer. | - Use a fresh batch of catalyst.- Increase catalyst loading and H₂ pressure.- Ensure vigorous stirring to keep the resin suspended.- Consider alternative deprotection like HBr in Acetic Acid if hydrogenolysis fails. [12] |
| Low Yield After Cleavage | - Incomplete cleavage from the resin.- Peptide loss during precipitation/washing. | - Extend cleavage time to 4 hours.- Ensure the ether used for precipitation is ice-cold.- Minimize the number of ether washes. |
| Extra Peaks in HPLC | - Deletion sequences from incomplete coupling.- Side-chain protecting groups remaining.- Side reactions during cleavage (alkylation). | - Ensure a negative Kaiser test after each coupling.- Confirm sufficient cleavage time and scavenger concentration.- Optimize the cleavage cocktail for the specific sequence (e.g., add EDT for Trp-containing peptides). |
Conclusion
The use of N-Cbz-1,4-diaminobutane in solid-phase peptide synthesis offers a robust and versatile method for producing peptides with a C-terminal primary amine. This functionality opens the door to a wide array of subsequent modifications, making it a valuable tool for creating complex bioconjugates, therapeutic peptides, and diagnostic tools. [14][15]The success of this strategy relies on a firm understanding of orthogonal protection schemes, particularly the unique properties of the Cbz group. [4][16]By following the detailed protocols and troubleshooting guidelines presented, researchers can confidently incorporate this building block into their synthetic workflows to achieve their desired molecular targets.
References
- WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds - Google Patents. (n.d.).
- Burlison, J. A., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH.
- Zhang, C., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
- Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- BenchChem. (n.d.). Analytical techniques for characterizing Amino-PEG9-Amine conjugates.
- CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- ResearchGate. (n.d.). Coupling Reagents.
- Elashal, H. E., et al. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications.
- LifeTein. (n.d.). What Spacers Should I Use in My Peptides?.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- NIH. (n.d.). Universal peptide synthesis via solid-phase methods fused with chemputation.
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Fairlie, W. D., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed.
- Paradis-Bas, M., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed.
- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
- Developing deprotectase biocatalysts for synthesis. (2024). Faraday Discussions (RSC Publishing).
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). [Journal Name].
- Kim, H., et al. (n.d.). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. NIH.
- Chem-Impex. (n.d.). N-Boc-1,4-butanediamine.
- Morressier. (2018). Employing the MeDbz linker to access C-terminally elongated peptides.
- NIH. (n.d.). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- NIH. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents.
- NIH. (n.d.). Rigid Linkers for Bioactive Peptides.
- ChemBK. (n.d.). N-Cbz-1,4-diaminobutane HCl.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 1,4-Diaminobutane dihydrochloride for synthesis 333-93-7.
- ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- NIH. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
- BroadPharm. (n.d.). Peptides in Therapeutic Applications.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.).
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2015). Peptide Modifications.
- Sigma-Aldrich. (n.d.). 1,4-Diaminobutane purum, = 99.0 AT 333-93-7.
- Sigma-Aldrich. (n.d.). 1,4 diaminobutan.
- Peptide Coupling Reagents, More than a Letter Soup. (2011).
- NIH. (n.d.). Introduction to Peptide Synthesis.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. PMC - PubMed Central.
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- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 15. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application of Benzyl N-(4-aminobutyl)carbamate in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Linker Design in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][][3] Among the diverse array of linker building blocks, Benzyl N-(4-aminobutyl)carbamate serves as a valuable and versatile component for introducing a flexible alkyl chain with a protected amine functionality. This application note provides a detailed guide to the strategic use of this compound in the synthesis of PROTACs, complete with technical insights and detailed protocols.
Core Principles of Utilizing this compound in PROTAC Synthesis
This compound, often referred to in its protected form, offers a straightforward method for incorporating a 4-carbon alkyl amine linker into a PROTAC structure. The key features of this reagent are:
-
Bifunctionality: It possesses a primary amine at one end and a carbamate-protected amine at the other. The primary amine can be used for initial coupling reactions, while the protected amine provides a handle for subsequent elaboration.
-
The Carboxybenzyl (Cbz) Protecting Group: The benzyl carbamate (Cbz or Z) group is a robust protecting group for the amine functionality. It is stable under a wide range of reaction conditions, allowing for selective manipulations at other parts of the PROTAC molecule.
-
Controlled Deprotection: The Cbz group can be efficiently removed under specific conditions, most commonly through catalytic hydrogenolysis, to reveal the primary amine for the final coupling step in the PROTAC synthesis.
The use of this compound allows for a modular and controlled assembly of the PROTAC molecule, a critical aspect in the construction of these complex chemical entities.
Diagrammatic Overview of PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a sequential, three-step process. This workflow ensures the selective and efficient assembly of the final heterobifunctional degrader.
Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of a PROTAC molecule using this compound. These are generalized procedures and may require optimization based on the specific properties of the E3 ligase and target protein ligands.
Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid group on an E3 ligase ligand.
Materials:
-
E3 ligase ligand with a carboxylic acid functionality
-
This compound hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF or DCM, add the amide coupling reagent (e.g., EDC, 1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF or DCM and add DIPEA or TEA (2.5 eq) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.
-
Add the solution of the free-based linker to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the Cbz-protected intermediate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group to expose the terminal primary amine.
Materials:
-
Cbz-protected intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected intermediate in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional MeOH or EtOH to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-terminated intermediate. This product is often used in the next step without further purification if it is of sufficient purity.
-
Characterize the product by LC-MS to confirm the removal of the Cbz group.
Protocol 3: Final Amide Coupling to the Target Protein Ligand
This protocol describes the coupling of the newly exposed amine to a carboxylic acid-functionalized target protein ligand to form the final PROTAC molecule.
Materials:
-
Amine-terminated intermediate from Protocol 2
-
Target protein ligand with a carboxylic acid functionality
-
Amide coupling reagents (as in Protocol 1)
-
Anhydrous DMF or DCM
-
Purification supplies (as in Protocol 1, may also include preparative HPLC)
Procedure:
-
Follow the amide coupling procedure outlined in Protocol 1, using the amine-terminated intermediate (1.0 eq) and the target protein ligand (1.1 eq).
-
After the reaction is complete and the workup is performed, purify the final PROTAC molecule. Due to the often complex nature and higher polarity of PROTACs, purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) may be necessary to achieve high purity.
-
Characterize the final PROTAC molecule extensively by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm its identity, purity, and stability.
Characterization and Evaluation of PROTAC Activity
Once the PROTAC molecule is synthesized and purified, its biological activity must be evaluated. A series of cellular assays are typically performed to confirm that the PROTAC functions as intended.
| Assay | Purpose | Typical Method(s) |
| Target Protein Degradation | To quantify the reduction in the levels of the target protein. | Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics. |
| Ternary Complex Formation | To confirm the PROTAC-induced interaction between the target protein and the E3 ligase. | Co-immunoprecipitation (Co-IP), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |
| Ubiquitination of Target Protein | To demonstrate that the target protein is ubiquitinated prior to degradation. | In vitro ubiquitination assays, Co-IP followed by Western Blotting for ubiquitin. |
| Cellular Viability/Phenotypic Assays | To assess the downstream biological consequences of target protein degradation. | Cell proliferation assays (e.g., MTS, CellTiter-Glo®), apoptosis assays, cell cycle analysis. |
Field-Proven Insights and Considerations
The choice of a linker is a critical step in PROTAC design, and the use of an aminobutyl linker derived from this compound has several implications:
-
Flexibility and Ternary Complex Formation: The 4-carbon alkyl chain provides significant conformational flexibility. This can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can also be detrimental, leading to an entropic penalty for ternary complex formation.[]
-
Physicochemical Properties: Alkyl linkers are generally hydrophobic, which can impact the overall solubility of the PROTAC molecule. Poor aqueous solubility can hinder biological testing and limit bioavailability.[1] Strategies to mitigate this include the incorporation of polar functionalities into the target or E3 ligase ligands.
-
Cell Permeability: The hydrophobicity of alkyl linkers can, in some cases, enhance cell permeability, which is essential for PROTACs to reach their intracellular targets. However, a "molecular chameleon" effect, where the PROTAC can adopt different conformations in polar and non-polar environments, is often a better predictor of good cell permeability than simple hydrophobicity.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, it is often necessary to synthesize a library of PROTACs with varying linker lengths and compositions to identify the most potent and effective degrader.
Conclusion
This compound is a valuable and practical building block for the synthesis of PROTACs. Its protected amine functionality allows for a controlled and modular synthetic approach, which is essential for the construction of these complex molecules. By understanding the principles of its application and following robust synthetic and characterization protocols, researchers can effectively incorporate this linker into their PROTAC design and development programs, paving the way for new therapeutic interventions targeting a wide range of diseases.
References
-
Wang, L., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 78, 117134. [Link]
- Crews, C. M., & Schneekloth, J. S. (2006). Proteolysis targeting chimeric pharmaceutical. U.S.
-
Yang, H., et al. (2025). Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]
-
Ding, M., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. PubMed. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Cellular and Molecular Life Sciences, 81(1), 25. [Link]
-
Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). Journal of Medicinal Chemistry. [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). AxisPharm. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (2022). RSC Medicinal Chemistry, 13(12), 1438-1454. [Link]
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). American Chemical Society. [Link]
- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. (2023). U.S.
-
Recent PROTAC Patent Publications and Target Proteins. (2024). Marin Biologic Laboratories. [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. [Link]
- Protac degraders of mllt1 and/or mllt3. (2024).
Sources
Application Note & Protocol: A Step-by-Step Guide for the Selective Mono-Cbz Protection of 1,4-Diaminobutane
Introduction
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the differential functionalization of polyamines is a frequent necessity. Symmetrical diamines, such as 1,4-diaminobutane (putrescine), present a unique challenge: how to selectively modify one amino group while leaving the other free for subsequent transformations. The temporary masking of one amine with a protecting group is the cornerstone strategy to achieve this selectivity.[1][2] The benzyloxycarbonyl (Cbz or Z) group is a venerable and highly effective protecting group for amines, prized for its straightforward introduction, stability under a range of reaction conditions, and clean removal via hydrogenolysis.[3][4][5]
This application note provides a detailed, field-proven protocol for the selective mono-N-Cbz protection of 1,4-diaminobutane. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the rationale behind critical procedural choices to ensure reproducibility and high yield.
Reaction Principle and Mechanism
The selective mono-protection of a symmetric diamine hinges on controlling the stoichiometry of the protecting agent. By using an excess of the diamine relative to the benzyl chloroformate, we can statistically favor the mono-protected product over the di-protected species. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[4][6]
The general mechanism is as follows:
-
Nucleophilic Attack: One of the primary amine groups of 1,4-diaminobutane acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.
-
Deprotonation: A base (in this protocol, an excess of the diamine itself or an added non-nucleophilic base) removes the proton from the newly acylated nitrogen, yielding the neutral mono-Cbz-protected 1,4-diaminobutane and a hydrochloride salt.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 1,4-Diaminobutane | Reagent Grade, ≥99% | Standard Chemical Supplier | Hygroscopic, handle under inert atmosphere if possible. |
| Benzyl Chloroformate (Cbz-Cl) | Reagent Grade, ≥98% | Standard Chemical Supplier | Lachrymator and corrosive. Handle in a fume hood.[7] |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | |
| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | N/A | |
| Round-bottom flask | N/A | Standard Glassware Supplier | |
| Magnetic stirrer and stir bar | N/A | Standard Lab Equipment Supplier | |
| Addition funnel | N/A | Standard Glassware Supplier | |
| Separatory funnel | N/A | Standard Glassware Supplier | |
| Rotary evaporator | N/A | Standard Lab Equipment Supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Supplier |
Experimental Protocol
This protocol is designed for a laboratory scale synthesis of mono-Cbz-1,4-diaminobutane.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diaminobutane (4.41 g, 50 mmol, 5 equivalents) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath. The use of a significant excess of the diamine is crucial for favoring mono-protection.
2. Addition of Benzyl Chloroformate:
-
In a separate flask, prepare a solution of benzyl chloroformate (1.71 g, 10 mmol, 1 equivalent) in 20 mL of DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 1,4-diaminobutane over a period of 30-45 minutes. Maintaining a slow addition rate and low temperature is critical to control the exothermicity of the reaction and minimize the formation of the di-protected byproduct.[8]
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is DCM:Methanol (9:1) with a small amount of triethylamine. The product, mono-Cbz-1,4-diaminobutane, should have an intermediate polarity between the starting diamine (which may remain at the baseline) and the di-Cbz byproduct.
4. Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HCl and unreacted benzyl chloroformate.
-
To remove the excess 1,4-diaminobutane, wash the organic layer with 1 M HCl (2 x 50 mL). The protonated diamine and the mono-protected product hydrochloride will move to the aqueous layer.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and basify to a pH of approximately 12 by the careful addition of 2 M NaOH. This deprotonates the ammonium salts, making the mono-protected product soluble in organic solvents.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
5. Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an oil or a waxy solid.
-
If necessary, the product can be further purified by silica gel column chromatography using a gradient elution of DCM and methanol.
-
The final product, benzyl N-(4-aminobutyl)carbamate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The hydrochloride salt can also be prepared for better handling and storage.[9][10]
// Nodes Start [label="Start:\nDissolve 1,4-diaminobutane\nin DCM at 0°C"]; Add_CbzCl [label="Dropwise addition of\nCbz-Cl in DCM"]; React [label="Stir at room temperature\nfor 2-4 hours"]; Monitor [label="Monitor by TLC"]; Workup_Start [label="Transfer to\nseparatory funnel"]; Wash_NaHCO3 [label="Wash with sat. NaHCO₃"]; Wash_HCl [label="Wash with 1M HCl"]; Separate_Layers [label="Separate aqueous layer\n(contains product as HCl salt)"]; Basify [label="Basify aqueous layer\nwith 2M NaOH to pH 12"]; Extract_DCM [label="Extract with DCM"]; Dry [label="Dry organic layer\nwith Na₂SO₄"]; Concentrate [label="Concentrate under\nreduced pressure"]; Purify [label="Purify by column\nchromatography (if needed)"]; Characterize [label="Characterize product\n(NMR, MS)"]; End [label="End:\nMono-Cbz-1,4-diaminobutane"];
// Edges Start -> Add_CbzCl; Add_CbzCl -> React; React -> Monitor; Monitor -> Workup_Start; Workup_Start -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_HCl; Wash_HCl -> Separate_Layers; Separate_Layers -> Basify; Basify -> Extract_DCM; Extract_DCM -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Characterize; Characterize -> End; } caption="Experimental Workflow for Synthesis and Purification";
Trustworthiness and Self-Validation
-
Stoichiometric Control: The use of a 5-fold excess of 1,4-diaminobutane is a key self-validating parameter. This significantly increases the probability of a Cbz-Cl molecule reacting with an unprotected diamine rather than the mono-protected product.
-
Temperature Management: Performing the addition at 0 °C mitigates the risk of side reactions and di-protection by controlling the reaction kinetics.
-
In-Process Monitoring: Regular TLC analysis provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time and ensuring the reaction proceeds to completion without significant byproduct formation.
-
Purification: The acid-base extraction procedure is a highly effective method for separating the mono-protected product from both the unreacted diamine and the di-protected byproduct, ensuring a high degree of purity in the final product.
The selective mono-Cbz protection of 1,4-diaminobutane is a fundamental transformation for the synthesis of more complex molecules. The protocol detailed herein is robust and scalable, relying on established principles of reactivity and purification. By carefully controlling stoichiometry and temperature, and by employing a rigorous work-up procedure, researchers can reliably obtain the desired mono-protected product in high yield and purity, ready for subsequent synthetic manipulations.
References
-
Pittelkow, M. et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Department of Chemistry, University of Copenhagen. Available at:
-
BenchChem. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Available at:
-
Castillo, E. et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at:
-
Castillo, E. et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at:
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at:
-
BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Available at:
-
PubChem. (n.d.). N-Carbobenzoxy-1,4-diaminobutane Hydrochloride. National Center for Biotechnology Information. Available at:
-
ChemBK. (2024). N-Cbz-1,4-diaminobutane HCl. Available at:
-
BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Available at:
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at:
-
Wikipedia. (n.d.). Benzyl chloroformate. Available at:
-
YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available at:
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at:
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Application Notes & Protocols: The Strategic Use of Benzyl N-(4-aminobutyl)carbamate in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Amino Acids
The synthesis of peptides with defined sequences is a cornerstone of modern drug discovery and biochemical research.[1][2][3] While the 20 proteinogenic amino acids provide a vast chemical space, the introduction of non-canonical building blocks, linkers, and spacers is a critical strategy for enhancing the therapeutic properties of peptides.[][5] These modifications can improve metabolic stability, alter receptor binding affinity, and enable the conjugation of peptides to other molecules, such as cytotoxic drugs or imaging agents.
Benzyl N-(4-aminobutyl)carbamate serves as a key bifunctional reagent in this context. It provides a flexible four-carbon aliphatic chain (a 4-aminobutyl group) with a terminal primary amine that is temporarily "masked" by a benzyl carbamate (Cbz or Z) protecting group.[6][7] This structure allows for the strategic incorporation of a versatile linker into a growing peptide chain, opening avenues for the synthesis of complex bioactive molecules, including polyamine-peptide conjugates and molecules for targeted protein degradation (PROTACs).[8][9]
This guide provides an in-depth exploration of the chemistry behind this compound, the rationale for its use, and detailed protocols for its application in synthetic peptide chemistry.
The Reagent: Chemical Profile and the Role of the Cbz Group
This compound is a deceptively simple molecule whose utility is derived from the distinct properties of its two functional ends.
Caption: Chemical structure of this compound.
Key Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 62146-62-7 | [6][7][8] |
| Molecular Formula | C12H18N2O2 | [6][8] |
| Molecular Weight | 222.29 g/mol | [8] |
| Synonyms | Cbz-1,4-diaminobutane | N/A |
The Cbz (Carboxybenzyl) Protecting Group: A Pillar of Peptide Synthesis
The functionality of this reagent hinges on the carboxybenzyl (Cbz) group. Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational development in modern peptide synthesis.[10] It converts a reactive, nucleophilic amine into a much less reactive carbamate.[11] This transformation is crucial as it prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[11][12]
The key advantages of the Cbz group are:
-
Robust Stability : It is stable under a wide range of conditions, including the basic conditions used for Fmoc-deprotection and the mildly acidic conditions used for Boc-deprotection.[13]
-
Orthogonality : The Cbz group's removal condition—catalytic hydrogenation—is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[10][13] This orthogonality is the cornerstone of complex chemical synthesis, allowing for the selective deprotection of one amine in the presence of others.[12][14]
-
Mild Deprotection : Catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H2 gas) is a very mild method that cleanly cleaves the Cbz group, yielding the free amine, toluene, and carbon dioxide as byproducts.[11][13][15] This is particularly advantageous when working with peptides containing sensitive functional groups that would be compromised by strong acid cleavage (e.g., HF).[16]
Rationale and Strategic Application in Peptide Synthesis
The decision to use this compound is driven by the need to introduce a primary amine-terminated linker at a specific position within a peptide sequence. This is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS).
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17][18] Each cycle involves the deprotection of the N-terminal amine followed by the coupling of the next protected amino acid.
Caption: General workflow for SPPS incorporating a custom linker.
The use of this compound is strategic when the goal is to have a free primary amine on a side chain or linker after the main peptide backbone has been assembled. This amine can then be used for:
-
Post-synthesis conjugation: Attaching fluorescent dyes, biotin tags, or cytotoxic drugs.
-
Synthesis of branched peptides: Growing a second peptide chain from the linker amine.[19]
-
Mimicking lysine side chains: The aminobutyl group can serve as a structural surrogate for the side chain of lysine.[20]
-
Developing polyamine-based therapeutics: Polyamines are crucial for cell growth, and their analogs are investigated as anticancer agents.[9]
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.[21]
Protocol 1: Coupling this compound to a Resin-Bound Peptide (Fmoc/tBu Strategy)
This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc chemistry and the final N-terminal Fmoc group has been removed.[16][17]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel.[22][23] Drain the solvent.
-
Activation Solution: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to the solution and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the reaction time or repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum.
Caption: Key reaction steps on the solid support.
Protocol 2: On-Resin Deprotection of the Cbz Group
This step is performed after the linker has been successfully coupled and before the final cleavage of the peptide from the resin.
Materials:
-
Resin-bound peptide with Cbz-protected linker
-
Catalyst: Palladium on carbon (10% Pd/C), handled as a slurry (Caution: pyrophoric when dry).[13]
-
Hydrogen source: H2 gas balloon or a hydrogen generator.
-
Solvent: Methanol or Ethanol.
Procedure:
-
Resin Swelling: Swell the Cbz-protected peptide-resin (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 0.1 eq by weight relative to the peptide) to the flask.
-
Hydrogenation: Purge the flask with N2 or Argon, then introduce H2 gas (e.g., via a balloon).
-
Reaction: Stir the suspension vigorously at room temperature under the H2 atmosphere for 4-8 hours.
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it via LC-MS to confirm the loss of the Cbz group (mass change of -134.05 Da).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the catalyst remains wet to prevent ignition. Wash the resin thoroughly with methanol.
-
Final Steps: The peptide, now with a free primary amine on the linker and still attached to the resin, can be cleaved from the support using standard procedures (e.g., with a cocktail containing Trifluoroacetic acid (TFA)).
Conclusion
This compound is a highly valuable building block for the synthesis of modified bioactive peptides. Its utility is rooted in the robust and orthogonal nature of the Cbz protecting group, which allows for the controlled introduction of a functionalizable aminobutyl linker.[11][13] By following well-established protocols for solid-phase peptide synthesis and catalytic hydrogenation, researchers can leverage this reagent to create complex peptide architectures with enhanced therapeutic potential, from targeted drug conjugates to novel polyamine-based agents. The strategic application of such reagents is essential for pushing the boundaries of peptide-based drug discovery.[1][24]
References
- Vertex AI Search. Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives.
- Benchchem. Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
- Química Organica.org. Peptide synthesis - Amino group protection.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
- Finetech Industry Limited. This compound hydrochloride | cas: 18807-73-3.
- MedChemExpress. Benzyl (4-aminobutyl)carbamate.
- MedChemExpress. Benzyl (4-aminobutyl)carbamate hydrochloride-SDS.
- NIH. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids.
- Organic Chemistry Portal. Protective Groups.
- PubChem. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.
- Google Patents. Preparation of amino-protected lysine derivatives.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BLD Pharm. 62146-62-7|Benzyl (4-aminobutyl)carbamate.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
-
Akbarian, M., Khani, A., Eghbalpour, S., & Uversky, V. N. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1445. Available from: [Link]
-
Bechtler, J., & Al-Terkawi, A. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular biotechnology, 33(3), 239-254. Available from: [Link]
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Common Organic Chemistry. Benzyl Protection.
-
Li, Y., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198. Available from: [Link]
-
de Souza, E. L., et al. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(5), 1496-1521. Available from: [Link]
- BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Biomolecules, 10(9), 1241. Available from: [Link]
-
Prosvirnin, A. V., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6563. Available from: [Link]
- Al-Mubarak, A. I. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Pharmaceuticals, 18(6), 789.
-
Akbarian, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1445. Available from: [Link]
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
- BroadPharm. Peptides in Therapeutic Applications.
- Tongsheng Amino Acid. Applications of Peptides: Unlocking Their Potential.
-
Lenci, E., & Trabocchi, A. (2020). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. International Journal of Molecular Sciences, 21(23), 9234. Available from: [Link]
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- 19. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: PROTAC Design with Benzyl N-(4-aminobutyl)carbamate Linker
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] By hijacking the cell's natural ubiquitin-proteasome system (UPS), PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[7][8]
While the choice of the target-binding ligand (warhead) and the E3 ligase ligand is crucial, the linker is far from a passive component.[][10] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][11][] The linker's role is to optimally position the target protein and the E3 ligase to form a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and degradation.[10][13][14][15][16] An improperly designed linker can lead to steric hindrance, preventing the formation of a stable complex, or result in unproductive binding orientations.[4]
This guide focuses on the application of Benzyl N-(4-aminobutyl)carbamate as a versatile linker component in PROTAC design. We will explore its chemical properties, provide detailed synthetic protocols, and outline a comprehensive workflow for the evaluation of the resulting PROTACs.
This compound: A Versatile Linker Building Block
This compound is a commercially available building block that offers several advantages for PROTAC synthesis.[17][18] Its structure incorporates a flexible four-carbon alkyl chain, which can be crucial for allowing the necessary conformational adjustments for ternary complex formation.[19] The presence of a primary amine provides a convenient handle for conjugation to a variety of functional groups on either the warhead or the E3 ligase ligand, typically through amide bond formation.[5][20] The benzyl carbamate protecting group on the other end is stable under many reaction conditions but can be readily removed to reveal another primary amine for subsequent coupling reactions.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H18N2O2 | [21] |
| Molecular Weight | 222.28 g/mol | [21] |
| CAS Number | 62146-62-7 | [21] |
| Appearance | White to Off-White Solid | [22] |
| Melting Point | 192-196 °C (as HCl salt) | [22] |
Visualizing the PROTAC Mechanism of Action
To understand the central role of the linker, it's essential to visualize the overall mechanism of PROTAC-induced protein degradation.
Caption: A three-step synthetic workflow for the construction of a model PROTAC.
Step-by-Step Methodology:
Step 1: Coupling of the Kinase Inhibitor (Warhead) to the Linker
-
Materials:
-
Kinase inhibitor with a carboxylic acid functional group (Warhead-COOH)
-
This compound hydrochloride [18][23] * N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve Warhead-COOH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. b. Add DCC (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. c. In a separate flask, dissolve this compound hydrochloride (1.2 eq) in anhydrous DCM and add TEA (2.5 eq) to neutralize the hydrochloride and free the amine. d. Add the activated Warhead-NHS ester solution to the linker solution. e. Stir the reaction mixture at room temperature overnight. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Purify the crude product by column chromatography on silica gel to obtain the Warhead-Linker conjugate.
Step 2: Deprotection of the Benzyl Carbamate Group
-
Materials:
-
Warhead-Linker conjugate from Step 1
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H2) balloon or a hydrogenation apparatus
-
-
Procedure: a. Dissolve the Warhead-Linker conjugate in methanol. b. Add a catalytic amount of Pd/C to the solution. c. Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure to obtain the deprotected Warhead-Linker-NH2.
Step 3: Coupling of the Warhead-Linker to the VHL Ligand
-
Materials:
-
Warhead-Linker-NH2 from Step 2
-
VHL ligand with a suitable functional group for coupling (e.g., a carboxylic acid or an activated ester)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the VHL ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid (if applicable). c. Add a solution of the Warhead-Linker-NH2 (1.1 eq) in anhydrous DMF to the activated VHL ligand solution. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure product.
Protocol 2: Biological Evaluation of the Synthesized PROTAC
Following successful synthesis and purification, the biological activity of the PROTAC must be thoroughly evaluated.
Experimental Workflow for PROTAC Evaluation:
Caption: A systematic workflow for the biological characterization of a newly synthesized PROTAC.
Step-by-Step Methodologies:
1. Assessment of Target Protein Degradation by Western Blot
-
Cell Culture and Treatment: a. Culture a human cell line known to express the target kinase in appropriate growth medium. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction and Quantification: a. Lyse the cells and extract total protein. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with a primary antibody specific for the target kinase. d. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin). e. Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP). f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.
2. Determination of DC50 and Dmax
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
-
Procedure: a. Perform a dose-response experiment as described in the Western blot protocol with a finer titration of PROTAC concentrations around the estimated effective range. b. Quantify the Western blot band intensities for the target protein, normalized to the loading control. c. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the DC50 and Dmax values.
3. Cellular Permeability Assessment
Good cell permeability is essential for a PROTAC to reach its intracellular target. [2][24]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): a. This in vitro assay provides a measure of passive membrane permeability. b. A donor plate containing the PROTAC solution is placed in contact with an acceptor plate through a lipid-infused artificial membrane. c. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS. d. The permeability coefficient is then calculated.
4. Selectivity Profiling
It is important to assess whether the PROTAC degrades other proteins, particularly those that are structurally related to the intended target. [25]
-
Proteomics-based approach (e.g., Mass Spectrometry): a. Treat cells with the PROTAC at a concentration that gives significant target degradation. b. Lyse the cells and analyze the global proteome using quantitative mass spectrometry (e.g., SILAC or TMT labeling). c. Compare the proteome of PROTAC-treated cells to vehicle-treated cells to identify any other proteins that are significantly downregulated.
Conclusion and Future Perspectives
The rational design of the linker is a cornerstone of successful PROTAC development. [1][26]this compound offers a synthetically tractable and versatile building block for constructing PROTACs with flexible alkyl-based linkers. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of novel PROTACs utilizing this linker.
Future advancements in linker technology will likely focus on the development of "smart" linkers that can, for example, be cleaved under specific conditions or actively participate in ternary complex stabilization. [19]As our understanding of the complex interplay between the linker, the ternary complex, and the cellular environment deepens, we can expect the design of even more potent and selective protein degraders for a wide range of therapeutic applications. [27]
References
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: )
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (URL: [Link])
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (URL: [Link])
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (URL: [Link])
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (URL: [Link])
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (URL: [Link])
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (URL: [Link])
-
Impact of linker length on the activity of PROTACs. (URL: [Link])
-
Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. (URL: [Link])
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (URL: [Link])
-
Novel approaches for the rational design of PROTAC linkers. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (URL: [Link])
-
Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. (URL: [Link])
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (URL: [Link])
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (URL: [Link])
-
Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. (URL: [Link])
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (URL: [Link])
-
Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer. (URL: [Link])
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (URL: [Link])
-
Auto-RapTAC: A Versatile and Sustainable Platform for the Automated Rapid Synthesis and Evaluation of PROTAC. (URL: [Link])
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (URL: [Link])
-
Warheads applied to different kinases. (URL: [Link])
-
html. (URL: [Link])
-
This compound. (URL: [Link])
-
Benzyl 4-aminobutyl(3-aminopropyl)carbamate. (URL: [Link])
-
Novel approaches for the rational design of PROTAC linkers. (URL: [Link])
-
Benzyl 4-aminobenzylcarbamate. (URL: [Link])
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- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
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- 21. This compound | C12H18N2O2 | CID 2783677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound HYDROCHLORIDE CAS#: 18807-73-3 [amp.chemicalbook.com]
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- 24. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
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- 27. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the Cbz Protecting Group
An In-Depth Technical Guide to Amide Bond Formation with N-Cbz-1,4-diaminobutane
For researchers, scientists, and professionals in drug development, the precise construction of molecules is paramount. Amide bond formation is a foundational reaction in medicinal chemistry and materials science, enabling the linkage of molecular fragments. Bifunctional linkers, such as 1,4-diaminobutane, are invaluable tools for creating conjugates, modifying peptides, or synthesizing polymers. However, their symmetric nature presents a challenge: how to selectively react with one amino group while leaving the other available for subsequent modification.
This guide provides a detailed exploration of amide bond formation using N-carboxybenzyl-1,4-diaminobutane (N-Cbz-1,4-diaminobutane), a mono-protected diamine that elegantly solves this challenge. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and explain the rationale behind each experimental step.
Directly coupling a carboxylic acid with a diamine would result in a statistical mixture of products, including double acylation and polymerization. To achieve selectivity, one of the two amino groups must be "masked" or "protected." The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its robustness and orthogonal removal conditions.[1]
Key Characteristics of the Cbz Group:
-
Robust Stability: Cbz-protected amines are stable under a wide range of conditions, including basic and mildly acidic media, which allows for great flexibility in subsequent synthetic steps.[2]
-
Facile Removal: The Cbz group is cleanly and efficiently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or under specific acidic conditions (e.g., HBr in acetic acid).[3][4] These conditions are orthogonal to many other protecting groups, such as Boc and Fmoc, making it a valuable component in complex multi-step syntheses.[5]
By using N-Cbz-1,4-diaminobutane, a researcher can confidently perform an amide coupling reaction at the free primary amine, knowing the Cbz-protected amine will not interfere. Once the first amide bond is formed, the Cbz group can be removed to reveal the second primary amine, ready for further functionalization.
The Mechanism: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature as it results in a non-reactive ammonium carboxylate salt.[6][7] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a good leaving group. This "activation" is the central role of coupling reagents.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are a cornerstone of amide synthesis.[8] EDC is particularly favored for its water-solubility, which means its urea byproduct is easily removed during aqueous workup.[9]
The mechanism proceeds in two key stages:
-
Formation of the O-Acylisourea Intermediate: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is now highly susceptible to nucleophilic attack.[10][11]
-
Nucleophilic Attack by the Amine: The free primary amine of N-Cbz-1,4-diaminobutane attacks the activated carbonyl carbon, forming the desired amide bond and releasing an N,N'-disubstituted urea byproduct.[12]
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and problematic side product that terminates the reaction.[13] To mitigate this and other side reactions like racemization in chiral carboxylic acids, additives are essential.[9] Additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[8] This active ester is less prone to side reactions and reacts efficiently with the amine to yield the final product.[6]
Experimental Protocols
The following protocols provide a comprehensive guide for the amide coupling of a generic carboxylic acid with N-Cbz-1,4-diaminobutane, followed by the deprotection of the Cbz group.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details the formation of an amide bond between a carboxylic acid and the free amine of N-Cbz-1,4-diaminobutane.
Materials:
-
Carboxylic Acid (R-COOH)
-
N-Cbz-1,4-diaminobutane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Stoichiometry and Data Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Role |
| Carboxylic Acid | Variable | 1.0 | Substrate |
| N-Cbz-1,4-diaminobutane | 222.29 | 1.1 - 1.2 | Nucleophile |
| EDC | 191.70 (HCl salt) | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 135.13 (anhydrous) | 1.2 - 1.5 | Additive |
| DIPEA | 129.25 | 2.0 - 3.0 | Non-nucleophilic base |
| Solvent (DCM/DMF) | - | - | Reaction Medium |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Reagent Addition: Add HOBt (1.2 eq) and N-Cbz-1,4-diaminobutane (1.1 eq) to the solution. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the reaction rate and minimize potential side reactions.
-
Base and Activation: Add the base (DIPEA, 2.0 eq) to the cooled mixture. Then, add EDC (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have an Rf value intermediate between the two starting materials.
-
Workup: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and then with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography to yield the pure Cbz-protected amide.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group to expose the second primary amine for further functionalization.
Materials:
-
Cbz-protected amide (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite
Step-by-Step Procedure:
-
Dissolution: Dissolve the Cbz-protected amide (1.0 eq) in a suitable solvent like methanol in a round-bottom flask.[4]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.[2]
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC. The product will be more polar and should have a much lower Rf than the starting material. Staining with ninhydrin can help visualize the newly formed primary amine.
-
Workup: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4] Ensure the Celite pad remains wet with solvent during filtration to prevent the catalyst from igniting upon contact with air. b. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine product, which can often be used in the next step without further purification.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Park, K. D., et al. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Shinde, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wang, Y., et al. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 22. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Shinde, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Kotha, S., & Lahiri, K. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(26), 4145-4148. [Link]
-
Mittal, A. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. ResearchGate. [Link]
-
Fisher Scientific. N-Boc-1,4-diaminobutane, 97+%. [Link]
-
ResearchGate. Literature methods for the amide bond formation and this work. [Link]
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 794-798. [Link]
-
Le, D. N., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(5), 2004-2012. [Link]
-
Kuroda, K., & Yamamoto, H. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 56(68), 9731-9744. [Link]
- Google Patents.
-
Zhang, Y., et al. (2022). Synthesis and applications of a new type of 1,4-diaminophenyltetraglycidyl amine. ResearchGate. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Semantic Scholar. Direct amide formation from unactivated carboxylic acids and amines. [Link]
Sources
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- 5. total-synthesis.com [total-synthesis.com]
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- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl N-(4-aminobutyl)carbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Benzyl N-(4-aminobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective mono-N-protection of 1,4-diaminobutane (putrescine). Here, we provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: I'm getting a complex mixture in my reaction, primarily low yield of my desired mono-Cbz product and a significant amount of a less polar byproduct. What is happening?
This is the most common challenge in this synthesis. You are observing the competitive formation of the desired this compound (mono-protected) and the undesired 1,4-Bis(benzyloxycarbonyl)diaminobutane (bis-protected). Since 1,4-diaminobutane is a symmetric molecule with two primary amines of nearly identical reactivity, the protecting group agent, Benzyl Chloroformate (Cbz-Cl), does not inherently differentiate between them. Furthermore, once one amine is protected, the remaining free amine on the mono-Cbz product is still nucleophilic enough to react with another molecule of Cbz-Cl, leading to the bis-protected species.[1]
Q2: How can I fundamentally shift the reaction equilibrium to favor the mono-protected product over the bis-protected byproduct?
Optimizing for mono-protection hinges on controlling the statistical probability of the reaction. The goal is to make it far more likely for a molecule of Cbz-Cl to encounter an unreacted 1,4-diaminobutane molecule than a molecule of the already-formed mono-Cbz product. This is achieved through several key strategic parameters:
-
Stoichiometric Control: Use a significant excess of the 1,4-diaminobutane (typically 5-10 equivalents). This drastically increases the concentration of the starting diamine relative to the mono-protected intermediate.[2]
-
High Dilution: Running the reaction in a large volume of solvent keeps the concentration of all species low, which statistically disfavors the second protection event.
-
Slow Reagent Addition: The Cbz-Cl should be added very slowly, ideally dropwise via a syringe pump, to a vigorously stirred solution of the diamine. This prevents localized areas of high Cbz-Cl concentration, which would promote bis-protection.[3][4]
-
Low Temperature: Conducting the reaction at 0 °C or below moderates the reactivity of the amine and the Cbz-Cl, allowing for greater kinetic control and selectivity.[5]
Q3: What is the most effective method for purifying this compound from the reaction mixture?
A combination of acid-base extraction and column chromatography is the most robust purification strategy.
-
Acid-Base Extraction: This technique masterfully exploits the different properties of the components. The desired mono-Cbz product has a free basic amine, the unreacted 1,4-diaminobutane has two, and the bis-Cbz byproduct has none. By acidifying the reaction mixture (e.g., with 1M HCl), you can protonate the basic amines, making the mono-Cbz product and the starting diamine water-soluble. The neutral bis-Cbz byproduct will remain in the organic layer and can be washed away. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH to pH > 12) deprotonates the ammonium salts, allowing you to extract your purified mono-Cbz product (along with the excess starting material) back into an organic solvent like Dichloromethane (DCM).[6]
-
Silica Gel Chromatography: After the extraction, which removes the main byproduct, column chromatography is typically required to separate the mono-Cbz product from the highly polar excess diamine and any other minor impurities.[7] Cbz-protected amines are generally stable on silica gel.[3]
Q4: My reaction shows no conversion, and TLC analysis only shows the 1,4-diaminobutane spot. What is the likely cause?
The most probable culprit is the quality of your Benzyl Chloroformate (Cbz-Cl). Cbz-Cl is highly sensitive to moisture and can readily hydrolyze to benzyl alcohol and HCl, rendering it inactive.[4] Always use a fresh bottle or a recently opened bottle that has been stored meticulously under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Before starting, it is good practice to verify the reagent's integrity, for instance, by checking its density or refractive index if possible.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Poor Selectivity - High Yield of Bis-Protected Byproduct
Your TLC plate shows three spots: starting material at the baseline, the desired product, and a less polar (higher Rf) spot corresponding to the bis-Cbz adduct.
-
Likely Cause A: Incorrect Stoichiometry. You used a near 1:1 ratio of diamine to Cbz-Cl.
-
Corrective Action: Redesign the experiment to use at least 5 equivalents of 1,4-diaminobutane for every 1 equivalent of Cbz-Cl. This statistically favors the mono-addition.
-
-
Likely Cause B: Rapid Addition of Cbz-Cl. You added the Cbz-Cl solution too quickly or all at once.
-
Corrective Action: Prepare a dilute solution of Cbz-Cl in your reaction solvent. Add this solution drop-by-drop to the vigorously stirred diamine solution over an extended period (e.g., 1-2 hours) using a syringe pump or a pressure-equalizing dropping funnel.[4]
-
-
Likely Cause C: Reaction is too Concentrated. The reaction volume was too low.
-
Corrective Action: Significantly increase the solvent volume. A good starting point is a concentration of ~0.1 M with respect to the limiting reagent (Cbz-Cl).
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Troubleshooting flowchart for high bis-protection.
Problem 2: Low or No Conversion to Product
Your TLC plate shows only the starting diamine, even after several hours.
-
Likely Cause A: Inactive Cbz-Cl. As discussed in the FAQ, this is the primary suspect.
-
Corrective Action: Discard the old reagent and use a fresh, unopened bottle of Benzyl Chloroformate. Ensure proper handling techniques to prevent moisture contamination.
-
-
Likely Cause B: Incorrect Temperature. The reaction was performed at room temperature or higher.
-
Corrective Action: While seemingly counterintuitive for a slow reaction, higher temperatures can accelerate the degradation of Cbz-Cl more than the desired reaction. Maintain a strict temperature of 0 °C using an ice-water bath throughout the addition and for a few hours post-addition.
-
-
Likely Cause C: Absence of a Base. The reaction generates one equivalent of HCl for every Cbz group added. This HCl will protonate a free amine, rendering it non-nucleophilic and effectively stopping the reaction.
-
Corrective Action: While the excess diamine can act as a base, it is often beneficial to include a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents per equivalent of Cbz-Cl) to scavenge the HCl byproduct efficiently. Alternatively, using an aqueous base like Na₂CO₃ in a biphasic system is also a common and effective strategy.[8]
-
Data Summary: Impact of Key Parameters
The following table summarizes expected outcomes based on adjustments to critical reaction parameters.
| Parameter | Condition | Expected Mono:Bis Ratio | Overall Yield | Rationale |
| Diamine:Cbz-Cl Ratio | 1 : 1 | Low (~1:1) | Moderate | Statistical probability of bis-protection is high. |
| >5 : 1 | High (>9:1) | High | Dramatically favors reaction with starting material. | |
| Addition Rate of Cbz-Cl | All at once | Low | Low-Moderate | High local concentration of Cbz-Cl promotes bis-protection. |
| Slow (over 1-2h) | High | High | Maintains low Cbz-Cl concentration, enhancing selectivity. | |
| Temperature | 25 °C (Room Temp) | Moderate | Variable | Faster reaction but potential for more side products/degradation. |
| 0 °C | High | High | Slows reaction rates, allowing for greater kinetic control. |
Recommended Experimental Protocol
This protocol is optimized for high-yield, high-selectivity synthesis of this compound.
Materials:
-
1,4-Diaminobutane (putrescine)
-
Benzyl Chloroformate (Cbz-Cl), fresh bottle
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-diaminobutane (5.0 eq) in DCM (to achieve a ~0.2 M concentration of diamine).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, add a solution of Benzyl Chloroformate (1.0 eq) in DCM.
-
Slow Addition: Add the Cbz-Cl solution dropwise to the cooled, stirring diamine solution over a period of 2 hours. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 4-6 hours or until TLC indicates consumption of Cbz-Cl.
-
Work-up (Quench): Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Work-up (Extraction):
-
Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid.
-
Extract the organic layer with 1M HCl (3x). Combine these acidic aqueous layers , as they contain your protonated product and excess starting material. The organic layer now contains the bis-protected byproduct and can be discarded.
-
Cool the combined acidic aqueous layers in an ice bath and slowly add 2M NaOH until the pH is >12.
-
Extract the now basic aqueous layer with DCM (3x).
-
Combine the new organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of 5-10% Methanol in DCM) to yield the pure product.
dot graph G { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Reaction scheme for mono-Cbz protection of 1,4-diaminobutane.
References
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
- Lee, J., et al. (2007). Selective Mono-Boc-Protection of Diamines. Sciforum.
-
Organic Syntheses. (n.d.). Benzyl carbamate. This reference provides general procedures for reactions involving benzyl carbamate and related structures. Retrieved from [Link]
- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
-
Organic Syntheses. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine. Provides examples of standard organic synthesis procedures, including temperature control and work-up techniques. Retrieved from [Link]
-
ChemBK. (2024). N-Cbz-1,4-diaminobutane HCl. Provides basic information on the target molecule's hydrochloride salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. Shows a representative purification by flash column chromatography for a similar mono-protected diamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Describes the properties, preparation, and common reaction conditions for using Cbz-Cl as a protecting agent. Retrieved from [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! A practical discussion highlighting the importance of slow addition and confirming the stability of protected amines on silica. Retrieved from [Link]
- Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214.
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Discusses potential side reactions in carbamate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Provides an overview of Cbz protection and deprotection methods. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Details experimental procedures involving benzyl chloroformate, emphasizing its moisture sensitivity and the need for slow, controlled addition. Retrieved from [Link]
- Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
-
National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. A peer-reviewed protocol detailing work-up and purification steps for Cbz-containing compounds. Retrieved from [Link]
-
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Describes a synthesis protocol involving an amine and a chloroformate at low temperatures. Retrieved from [Link]
-
ResearchGate. (2016). Preparation of Mono-Cbz Protected Guanidines. Provides detailed experimental notes and characterization data for a Cbz-protected compound. Retrieved from [Link]
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Provides insights into selective protection of polyamines.
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Details a facile route for mono-protection of diamines. Retrieved from [Link]
- ResearchGate. (n.d.). Fragmentation pattern of putrescine upon isobutyl chloroformate derivatization. Discusses derivatization of putrescine for analytical purposes.
-
ResearchGate. (2002). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Discusses alternative synthesis routes for the Cbz-Cl reagent. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Provides a general overview of common amine protecting groups and their mechanisms. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
Technical Support Center: Preparation of N-Cbz-1,4-diaminobutane
Welcome to the technical support center for the synthesis of N-Cbz-1,4-diaminobutane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during its preparation. Our aim is to equip you with the expertise and practical insights needed to navigate this synthesis successfully.
Introduction: The Challenge of Mono-protection
The synthesis of N-Cbz-1,4-diaminobutane, also known as benzyl (4-aminobutyl)carbamate, presents a classic chemical challenge: the selective mono-acylation of a symmetric difunctional molecule. The primary obstacle is preventing the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)-1,4-diaminobutane.[1][2] The similar reactivity of the two primary amine groups in 1,4-diaminobutane (putrescine) means that the reaction can easily proceed to protect both ends of the molecule. This guide will provide you with strategies to maximize the yield of the desired mono-protected product and effectively troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the preparation of N-Cbz-1,4-diaminobutane?
A1: The most prevalent side reaction is the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)-1,4-diaminobutane. This occurs when both primary amine groups of the 1,4-diaminobutane molecule react with benzyl chloroformate. Controlling the stoichiometry and reaction conditions is crucial to minimize this side reaction.
Q2: What are the key parameters to control for selective mono-protection?
A2: The key parameters to control are:
-
Stoichiometry: Using a significant excess of 1,4-diaminobutane relative to benzyl chloroformate favors mono-protection from a statistical standpoint.
-
Rate of Addition: Slow, dropwise addition of benzyl chloroformate to a solution of the diamine helps to maintain a low concentration of the protecting agent, reducing the likelihood of a second reaction on the already mono-protected product.
-
Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
-
Solvent and Base: The choice of solvent and base can influence the relative reactivity of the amines. A biphasic system (e.g., an organic solvent and an aqueous base) is often employed.
Q3: Can other side reactions occur besides di-protection?
A3: While di-protection is the major concern, other side reactions can occur:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base.[3] This reduces the amount of protecting agent available for the reaction.
-
Formation of Byproducts from the Reagent: Impure benzyl chloroformate may contain phosgene, which can lead to the formation of urea byproducts. It is essential to use high-quality reagents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can separate the starting diamine, the mono-protected product, and the di-protected byproduct. Staining with ninhydrin is useful for visualizing the primary amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-Cbz product | - Inefficient reaction conditions. - Hydrolysis of benzyl chloroformate. - Suboptimal workup procedure. | - Ensure slow, dropwise addition of benzyl chloroformate at 0 °C. - Use a significant excess of 1,4-diaminobutane (e.g., 5-10 equivalents). - Ensure anhydrous conditions where appropriate, or use a biphasic system where the reagent is in an organic phase. - Optimize the extraction pH to ensure the mono-Cbz product is in the organic layer. |
| High percentage of di-Cbz byproduct | - Stoichiometry of benzyl chloroformate is too high. - Rate of addition of benzyl chloroformate is too fast. - Reaction temperature is too high. | - Reduce the equivalents of benzyl chloroformate used. - Add the benzyl chloroformate solution very slowly using a syringe pump or a dropping funnel with good stirring. - Maintain the reaction temperature at 0 °C or lower. |
| Presence of unreacted 1,4-diaminobutane in the final product | - Insufficient amount of benzyl chloroformate used. - Inefficient purification. | - While an excess of diamine is used, the unreacted starting material should be removed during workup and purification. - An acidic wash of the organic layer during workup can help to remove the basic diamine. - Column chromatography is often necessary for complete purification. |
| Difficulty in separating the mono- and di-Cbz products | - Similar polarities of the two compounds. | - Optimize the eluent system for column chromatography. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar mixture (e.g., dichloromethane/methanol) can be effective. - The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation on silica gel. |
Experimental Protocols
Protocol 1: Selective Mono-N-Cbz-Protection of 1,4-Diaminobutane
This protocol is designed to favor the formation of the mono-protected product by using an excess of the diamine.
Materials:
-
1,4-Diaminobutane (putrescine)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol, 5 equivalents) in a mixture of dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Dissolve benzyl chloroformate (1.94 g, 11.3 mmol, 1 equivalent) in dichloromethane (20 mL) and add it to the dropping funnel.
-
Add the benzyl chloroformate solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove unreacted 1,4-diaminobutane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to yield pure N-Cbz-1,4-diaminobutane.
Protocol 2: Characterization
-
Appearance: Colorless to pale yellow oil or solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.95 (br s, 1H, NH), 3.20 (q, J = 6.4 Hz, 2H, CH₂NHCbz), 2.72 (t, J = 6.8 Hz, 2H, CH₂NH₂), 1.60 – 1.45 (m, 4H, CH₂CH₂), 1.35 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5, 136.8, 128.5, 128.1, 128.0, 66.6, 41.6, 40.9, 30.2, 27.5.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathway leading to the desired mono-protected product and the di-protected side product.
Caption: Troubleshooting decision tree for N-Cbz-1,4-diaminobutane synthesis.
References
- V. Perron, S. Abbott, N. Moreau, D. Lee, C. Penney, B. Zacharie, Synthesis, 2009, 283-289.
- Zhang, Z., & Reitz, A. B. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic letters, 5(19), 3399–3402.
-
Wikipedia contributors. (2023). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kumar, A., Akanksha, & Kumar, S. (2010). Imidazole-catalyzed monoacylation of symmetrical diamines. Organic letters, 12(19), 4442–4445.
- Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.
Sources
Technical Support Center: Purification of Benzyl N-(4-aminobutyl)carbamate
Welcome to the technical support center for the purification of Benzyl N-(4-aminobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related polar aminocarbamates. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and aim to empower you to develop robust and reproducible purification protocols.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it's crucial to understand the physicochemical properties of this compound that influence its behavior during separation.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Indicates the presence of polar functional groups (amine, carbamate) and a non-polar benzyl group, suggesting amphiphilic character. |
| Molecular Weight | 222.28 g/mol [1] | A relatively low molecular weight allows for good solubility in many organic solvents. |
| Appearance | White to off-white solid (hydrochloride salt)[2][3] | The solid nature suggests that crystallization is a viable purification method. |
| Melting Point | 192-196 °C (hydrochloride salt)[2] | A sharp melting range after purification is a good indicator of purity. |
| Predicted LogP | 1.2[1] | This value indicates a moderate degree of polarity, suggesting that the compound will have good solubility in polar organic solvents and some water solubility, but will be amenable to normal-phase chromatography with an appropriate solvent system. |
| Key Functional Groups | Primary amine, Carbamate, Benzyl group | The basic primary amine is the most critical feature to consider, as it can interact strongly with acidic stationary phases like silica gel, leading to purification challenges.[4][5] |
II. Purification Strategy Selection: A Logic-Based Workflow
The choice of purification technique depends heavily on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography
Question: My compound is streaking badly on the silica gel column, and the fractions are not clean. What is happening and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like this compound on standard silica gel.[5] The problem arises from the interaction between the basic primary amine and the acidic silanol groups on the silica surface.[4] This strong interaction leads to "tailing" or "streaking," resulting in poor separation.
Here are several effective strategies to mitigate this:
-
Use a Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4] This modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system.
-
Ammonium Hydroxide (NH₄OH): For highly polar amines, a mixture of Dichloromethane (DCM), Methanol (MeOH), and concentrated NH₄OH is very effective. A common starting point is a ratio of 90:9:1 (DCM:MeOH:NH₄OH).[4]
-
-
Use an Alternative Stationary Phase: If modifying the eluent is not sufficient, or if you suspect your compound is decomposing on the acidic silica, consider a different stationary phase.
Question: My compound won't move off the baseline, even when I use a high concentration of a polar solvent like ethyl acetate. What should I do?
Answer: this compound is quite polar, and a simple ethyl acetate/hexane system may not be strong enough to elute it from the column. You need to use a more polar solvent system.
-
Introduce an Alcohol: A mixture of DCM and MeOH is a good starting point for polar compounds.[6] Begin with a low percentage of MeOH (e.g., 2-5%) and gradually increase the polarity.
-
Incorporate a Basic Modifier: As mentioned above, adding TEA or NH₄OH to your DCM/MeOH eluent will not only improve the peak shape but also help to elute the compound more effectively.[4]
Question: I suspect I have unreacted benzyl alcohol in my crude product. How can I remove it?
Answer: Removing residual benzyl alcohol can be challenging because its polarity is often similar to that of the carbamate product, and it has a high boiling point, making it difficult to remove by evaporation.[7]
-
Optimized Chromatography: Careful column chromatography with a shallow solvent gradient can sometimes resolve benzyl alcohol from your product.
-
Aqueous Workup: If your product is sufficiently soluble in a non-polar organic solvent, you can perform an aqueous wash to remove some of the benzyl alcohol. However, due to the polarity of your compound, you may risk losing some of it to the aqueous layer.
-
Biocatalytic Derivatization: An advanced technique involves using an enzyme like Candida antarctica lipase B (CALB) to convert the benzyl alcohol into an ester (e.g., benzyl butyrate) using a vinyl ester like vinyl butyrate.[7] This new, less polar impurity is then much easier to separate by column chromatography.
Crystallization
Question: I am trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or when the compound has a relatively low melting point (though this is not the case for the hydrochloride salt).
Here are some troubleshooting steps:[4]
-
Dilute the Solution: Add more of the primary solvent to dissolve the oil, then allow it to cool more slowly.
-
Change the Solvent System: Experiment with different solvent combinations. For a compound like this, a good starting point is to dissolve it in a minimal amount of a hot polar solvent (like ethyl acetate or isopropanol) and then slowly add a non-polar anti-solvent (like hexanes or heptane) until the solution becomes slightly cloudy.[8][9] Then, add a drop or two of the polar solvent to redissolve the cloudiness and allow it to cool slowly.
-
Trituration: If you have an oil, you can try adding a solvent in which your compound is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stirring or sonicating the mixture can sometimes induce the oil to solidify.
Question: My compound won't crystallize at all, even from a supersaturated solution. How can I induce crystallization?
Answer: Inducing crystallization can sometimes be more of an art than a science. Here are some common techniques:[4]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.
-
Antisolvent Addition: As described above, slowly adding a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound can induce precipitation and, hopefully, crystallization.[10]
IV. Experimental Protocols
The following protocols are provided as a starting point for your method development and may require optimization based on your specific impurity profile.
Protocol 1: Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel using a slurry method with your starting eluent (e.g., 100% DCM).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, you can add a small amount of MeOH.
-
Alternatively, you can "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column. This often results in better separation.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 98:2:0.5 DCM:MeOH:TEA).
-
Gradually increase the polarity of the eluent (e.g., to 95:5:0.5, then 90:10:0.5 DCM:MeOH:TEA).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Based on similar compounds, a good solvent system to start with is ethyl acetate and hexanes.[8]
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Slowly add hexanes dropwise while stirring until the solution becomes persistently cloudy.
-
Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the pure product.
-
V. References
-
BenchChem. (n.d.). Troubleshooting Common Issues in 3-Amino-1-(furan-3-yl)propan-1-ol Purification. Retrieved from BenchChem Technical Support.
-
Organic Syntheses Procedure. (n.d.). Retrieved from an online chemical synthesis database.
-
PubChem. (n.d.). Benzyl 4-aminobutyl(3-aminopropyl)carbamate. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Retrieved from an ACS journal.
-
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Retrieved from BenchChem Technical Support.
-
MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from a Reddit discussion.
-
PubChem. (n.d.). Benzyl 4-aminobenzylcarbamate. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound hydrochloride | cas: 18807-73-3. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from a Reddit discussion.
-
National Institutes of Health (NIH). (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from a research article.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. This compound | C12H18N2O2 | CID 2783677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound HYDROCHLORIDE | CAS: 18807-73-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Improving the solubility of Benzyl N-(4-aminobutyl)carbamate for reactions
Technical Support Center: Benzyl N-(4-aminobutyl)carbamate
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work. Our goal is to provide not just solutions, but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent. What is the first thing I should check?
A1: The first step is to verify the compatibility of your solvent with the dual nature of the molecule. This compound possesses a nonpolar benzyl group and a polar tail containing both a carbamate linkage and a primary amine. This amphiphilic character means that solubility can be poor in highly nonpolar solvents (e.g., hexanes) and some highly polar aprotic solvents. We recommend starting with a solvent system known for good general compatibility, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Gentle warming and sonication can also be effective initial steps.
Q2: I am running my reaction in an aqueous buffer. How does pH affect the solubility of this compound?
A2: The pH of the aqueous medium is a critical factor. The terminal primary amine is basic and will be protonated under acidic conditions (pH < ~9) to form an ammonium salt. This salt form is significantly more water-soluble than the neutral free base. Therefore, to enhance solubility in aqueous solutions, adjusting the pH to be slightly acidic (e.g., pH 5-6) is a highly effective strategy. Conversely, at high pH (pH > 10), the carbamate's N-H group can be deprotonated, which can also increase solubility but may affect the compound's stability.[1][2]
Q3: Can I use Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve my compound?
A3: Yes, polar aprotic solvents like DMF and DMSO are excellent choices for dissolving this compound due to their high polarity, which can solvate both the polar and nonpolar regions of the molecule. However, be aware that their high boiling points can make removal during workup challenging. They are best used when the reaction conditions are compatible and subsequent purification steps (like aqueous extraction or chromatography) are planned.
Q4: My compound is the hydrochloride (HCl) salt. How does this change solubility?
A4: The hydrochloride salt form, this compound hydrochloride, is the protonated version of the terminal amine.[3][4][5] This salt is generally more soluble in polar protic solvents like water, methanol, and ethanol compared to the free base. However, it will be less soluble in nonpolar aprotic solvents like DCM, THF, or ethyl acetate. If your reaction requires the free base, you will need to neutralize the salt with a suitable base (e.g., triethylamine, NaHCO₃) prior to or during the reaction.
Section 2: Troubleshooting Guide & In-depth Solutions
This section explores common experimental issues and provides a logical framework for resolving them. The core challenge in solubilizing this compound stems from its conflicting structural features: a greasy, nonpolar benzyloxycarbonyl (Cbz) group and a flexible, polar aminobutyl chain.
Issue 1: Poor Solubility in Common Aprotic Solvents (DCM, THF, Acetonitrile)
Causality: While these solvents are often the first choice for organic synthesis, their moderate polarity may be insufficient to fully solvate the polar amine and carbamate functionalities, leading to incomplete dissolution, especially at higher concentrations. The hydrogen bonding capability of the terminal amine and the carbamate N-H can lead to self-association, further reducing solubility.
Solutions:
-
Solvent Mixtures: Employing a co-solvent can disrupt intermolecular hydrogen bonding and improve solvation. Adding a small percentage (5-10%) of a more polar solvent like methanol or isopropanol to THF or DCM can dramatically increase solubility.
-
Temperature Increase: Gently warming the mixture (e.g., to 30-40 °C) can provide the necessary energy to overcome the lattice energy of the solid and improve dissolution rates. Always ensure the reaction temperature is compatible with reactant stability.
-
Use of High-Polarity Aprotic Solvents: As mentioned in the FAQs, switching to DMF or DMSO will almost certainly solve the solubility issue. However, ensure this is compatible with your reagents. For example, some acylating agents may react with DMF.
Issue 2: Reaction Inhomogeneity, Stalling, or Low Yields
Causality: If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture. This severely limits the effective concentration of the reactant in solution, leading to slow reaction rates, incomplete conversion, and the formation of side products. The undissolved solid represents a depot of inaccessible starting material.
Solutions:
-
Confirm Complete Dissolution First: Before adding other reagents, ensure your this compound is fully dissolved. Use the techniques from Issue 1. If it precipitates upon addition of another reagent, this indicates a change in the solvent environment that needs to be addressed, likely by using a more robust solvent system.
-
Phase-Transfer Catalysis (for biphasic systems): If your reaction involves an aqueous phase and an organic phase (e.g., a Schotten-Baumann reaction), poor solubility in the organic layer is common. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the reactant across the phase boundary, increasing the reaction rate.
-
Protonation/Deprotonation Strategy: For aqueous or protic solvent reactions, manipulating the pH is the most powerful tool. Protonating the amine with a mild acid increases aqueous solubility. For reactions requiring the neutral amine, a buffered system can maintain the pH in a range that balances solubility and reactivity.
Visualization: Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues.
Caption: A step-by-step decision tree for resolving solubility problems.
Section 3: Protocols for Enhanced Solubility
Protocol 1: Solvent System Screening for Organic Reactions
This protocol provides a systematic, small-scale method to identify an optimal solvent or co-solvent system.
Methodology:
-
Preparation: Dispense 5-10 mg of this compound into several small vials (e.g., 1-dram vials).
-
Initial Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., DCM, THF, MeCN, Toluene, Ethyl Acetate).
-
Observation & Agitation: Vigorously vortex each vial for 30 seconds. Observe for dissolution. Note any solvents that achieve full dissolution.
-
Co-Solvent Addition (if needed): For vials where the compound is not fully soluble, add a polar co-solvent (e.g., Methanol, DMF) dropwise (approx. 10-20 µL increments), vortexing after each addition.
-
Heating: If insolubility persists, gently warm the vials to 40 °C in a water bath or on a heat block for 5 minutes.
-
Selection: Choose the simplest solvent system (preferring single solvents over mixtures and volatile solvents over non-volatile ones) that achieves complete dissolution.
Protocol 2: pH-Mediated Dissolution for Aqueous Reactions
This protocol is for reactions where the compound needs to be dissolved in an aqueous buffer.
Methodology:
-
Prepare Buffer: Prepare an aqueous buffer at the desired final reaction pH.
-
Acidic Stock Solution: In a separate container, suspend this compound in deionized water.
-
Acidification: While stirring, add a dilute acid solution (e.g., 0.1 M HCl) dropwise until the solid completely dissolves. This indicates the formation of the soluble ammonium salt. Monitor the pH to ensure it does not drop excessively below your target range.
-
Addition to Reaction: Slowly add this acidic stock solution to your main reaction vessel containing the buffer. The buffer will neutralize the added acid, bringing the pH to the desired level for the reaction while keeping the compound in solution.
-
Final pH Check: Verify the final pH of the reaction mixture and adjust if necessary.
Section 4: Reference Materials
Data Table: Solubility of this compound
The following table summarizes the qualitative solubility of the free base form in common laboratory solvents at room temperature (~20-25 °C). This data is compiled from various sources and empirical observations.
| Solvent Category | Solvent | Solubility | Notes |
| Polar Protic | Water | Sparingly Soluble | Solubility significantly increases with acidification (pH < 7). |
| Methanol (MeOH) | Soluble | Good choice as a primary solvent or co-solvent. | |
| Ethanol (EtOH) | Soluble | Similar to Methanol. | |
| Polar Aprotic | DMSO | Very Soluble | Excellent solvent, but high boiling point. |
| DMF | Very Soluble | Excellent solvent, but high boiling point and potential reactivity. | |
| Acetonitrile (MeCN) | Moderately Soluble | May require gentle warming for higher concentrations. | |
| THF | Sparingly Soluble | Often requires a co-solvent. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Moderately Soluble | Good starting point for many reactions. |
| Toluene | Poorly Soluble | Generally not recommended unless required by reaction conditions.[6] | |
| Hexanes / Heptane | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
Visualization: Molecular Structure & Polarity
This diagram illustrates the distinct polarity regions of the molecule, which are the root cause of its challenging solubility profile.
Caption: Molecular structure highlighting the nonpolar and polar domains.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. Pharmaceutical Development and Technology. [Link]
-
Rabel, S. R., et al. (1996). Determination of the pKa and pH-Solubility Behavior of an Ionizable Cyclic Carbamate, (S). Pharmaceutical Development and Technology. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
Jain, T., & Kaur, N. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. [Link]
Sources
- 1. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound HYDROCHLORIDE | CAS: 18807-73-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
Preventing di-substitution in the synthesis of mono-Cbz-1,4-diaminobutane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of mono-Cbz-1,4-diaminobutane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the selective protection of 1,4-diaminobutane (putrescine). As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.
The Challenge: Achieving Mono-Selectivity
The synthesis of mono-Cbz-1,4-diaminobutane presents a classic chemoselectivity challenge. Because 1,4-diaminobutane is a symmetrical molecule with two primary amine groups of equal reactivity, the reaction with benzyl chloroformate (Cbz-Cl) can lead to a mixture of the desired mono-substituted product, the di-substituted byproduct (di-Cbz-1,4-diaminobutane), and unreacted starting material. Controlling the reaction to favor the formation of the mono-adduct is the primary obstacle.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind favoring mono-substitution over di-substitution?
The key to achieving high yields of the mono-protected product lies in manipulating the statistical probability of the reaction. By using a large excess of the diamine relative to the protecting agent (benzyl chloroformate), the probability of a Cbz-Cl molecule encountering an unreacted diamine molecule is significantly higher than it encountering a mono-protected diamine molecule. This statistical control is the most common and effective strategy.[1]
Q2: How does the rate of addition of benzyl chloroformate impact the reaction outcome?
A slow, dropwise addition of the Cbz-Cl solution is crucial. This maintains a low instantaneous concentration of the electrophile in the reaction mixture, further minimizing the chance of a second protection event on the already mono-substituted diamine. A rapid addition would create localized high concentrations of Cbz-Cl, increasing the likelihood of di-substitution.
Q3: What role does temperature play in controlling the selectivity?
Conducting the reaction at a low temperature (e.g., 0 °C) is generally recommended. Lowering the temperature reduces the overall reaction rate, which can enhance the selectivity of the reaction. It helps to temper the high reactivity of benzyl chloroformate.
Q4: Are there alternative strategies to the large excess of diamine method?
Yes, an alternative approach involves the mono-protonation of the diamine. By adding one equivalent of an acid (like HCl) to the diamine, one of the amino groups is protonated to form an ammonium salt, which is no longer nucleophilic.[2][3] The remaining free amino group can then be selectively protected. The mono-protected product can then be isolated after a basic workup. This method can be more atom-economical as it avoids the need for a large excess of the diamine.
Troubleshooting Guide
Issue 1: Low yield of mono-Cbz-1,4-diaminobutane and significant formation of the di-Cbz byproduct.
-
Possible Cause: The stoichiometry of the reactants is not optimal, or the addition of benzyl chloroformate was too rapid.
-
Troubleshooting Steps:
-
Increase the Excess of Diamine: If you are not already, use a significant excess of 1,4-diaminobutane (e.g., 5-10 equivalents).
-
Slow Down the Addition: Dilute the benzyl chloroformate in a suitable solvent (like THF or dioxane) and add it dropwise over a prolonged period (e.g., 2-4 hours) with vigorous stirring.
-
Lower the Reaction Temperature: Ensure the reaction is maintained at a low temperature (0 °C or even lower) throughout the addition of Cbz-Cl.
-
Issue 2: Difficulty in separating the mono-Cbz product from the di-Cbz byproduct and unreacted diamine.
-
Possible Cause: The polarity of the three components can be challenging for direct chromatographic separation.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method. After the reaction, the mixture can be worked up with an acidic solution (e.g., 1M HCl). The unreacted diamine and the mono-Cbz product, both having a free basic amine group, will be protonated and move into the aqueous layer. The di-Cbz byproduct, lacking a basic site, will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the mono-Cbz product can be extracted with an organic solvent.[4]
-
Column Chromatography: After the acid-base extraction, any remaining impurities can often be removed by silica gel column chromatography. A gradient elution, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to reduce tailing of the amine on the silica gel.[5]
-
Issue 3: My TLC plate shows streaking or poor separation of spots.
-
Possible Cause: Amines are known to interact strongly with the acidic silica gel on TLC plates, causing streaking.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper, more defined spots.[5]
-
Visualization: Cbz-protected compounds can often be visualized under UV light (254 nm) due to the aromatic ring.[6] Staining with potassium permanganate or ninhydrin can also be effective. Ninhydrin will stain the primary amine of the mono-protected product and the starting material (typically yellow to purple), but not the di-protected byproduct.[7]
-
Experimental Protocols
Protocol 1: Large Excess of Diamine Method
This protocol is based on the principle of statistical control to favor mono-protection.
Materials:
-
1,4-Diaminobutane
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminobutane (5.0 equivalents) in a mixture of THF and water (2:1). Add sodium bicarbonate (2.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Dilute benzyl chloroformate (1.0 equivalent) in THF. Add this solution to the dropping funnel and add it dropwise to the stirred diamine solution over 2-4 hours, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with dichloromethane (DCM).
-
Acid-Base Extraction for Purification:
-
Combine the organic extracts and wash with 1 M HCl. The mono-Cbz product and unreacted diamine will move to the aqueous layer. The di-Cbz byproduct will remain in the organic layer (this can be discarded or saved for other purposes).
-
Separate the acidic aqueous layer and cool it in an ice bath. Carefully basify with 1 M NaOH to a pH of >10.
-
Extract the now basic aqueous layer with DCM (3 x volumes).
-
-
Final Purification:
-
Combine the DCM extracts from the basic solution, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude mono-Cbz-1,4-diaminobutane.
-
If necessary, further purify by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Data Presentation
| Reactant | Molar Eq. | Purpose |
| 1,4-Diaminobutane | 5.0 | Drives the reaction towards mono-substitution through statistical control. |
| Benzyl Chloroformate | 1.0 | The protecting group reagent. |
| Sodium Bicarbonate | 2.0 | Acts as a base to neutralize the HCl byproduct of the reaction.[8] |
Visualization of Key Processes
Reaction Scheme
Caption: Reaction pathway for Cbz protection of 1,4-diaminobutane.
Purification Workflow
Caption: Workflow for purification via acid-base extraction.
Characterization
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A small amount of base (e.g., triethylamine or ammonium hydroxide) is often added to prevent streaking. A good starting point is 90:9:1 DCM:MeOH:NH₄OH.
-
Visualization:
-
UV light (254 nm): The Cbz group will allow for visualization.
-
Potassium permanganate stain: Will stain all three components.
-
Ninhydrin stain: Will stain the free amine groups of the starting material and the mono-protected product, but not the di-protected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The mono-Cbz product will show characteristic peaks for the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm). You will also see signals for the butyl chain, with the methylene group adjacent to the Cbz-protected nitrogen shifted downfield compared to the methylene group adjacent to the free amine.
-
¹³C NMR: Expect to see signals for the carbonyl of the carbamate (~156 ppm), the aromatic carbons, the benzylic carbon, and the four distinct carbons of the butyl chain.
This guide is intended to be a starting point. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome for your specific application.
References
-
ChemBK. N-Cbz-1,4-diaminobutane HCl. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Illinois Wesleyan University Digital Commons. (2025). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Available at: [Link]
-
PubChem. Benzyl N-(4-aminobutyl)carbamate. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Total Synthesis. Cbz Protection experimental procedure. Available at: [Link]
-
University of Rochester. TLC Visualization Methods. Available at: [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]
-
VanVeller Lab Resources. How to TLC (Thin Layer Chromatography). Available at: [Link]
-
Finetech Industry Limited. This compound hydrochloride | cas: 18807-73-3. Available at: [Link]
-
Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Available at: [Link]
-
Grokipedia. Benzyl carbamate. Available at: [https://www.grokipedia.org/grok-1-1- benzyl-carbamate.html]([Link] benzyl-carbamate.html)
-
UCLA Chemistry. TLC stains. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. Available at: [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
BMRB. bmse000109 Putrescine (1,4 Diaminobutane) at BMRB. Available at: [Link]
-
ChemBK. 1,4-Diaminobutane. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
-
AAPD. Chairside Guide: Silver Diamine Fluoride in the Management of Dental Caries Lesions. Available at: [Link]
-
PMC - NIH. UCSF Protocol for Caries Arrest Using Silver Diamine Fluoride: Rationale, Indications, and Consent. Available at: [Link]
-
PMC - NIH. A Review of the Protocol of SDF Therapy for Arresting Caries. Available at: [Link]
Sources
- 1. N-CBZ-1,4-Diaminobutane HCl | CymitQuimica [cymitquimica.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. redalyc.org [redalyc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. TLC stains [reachdevices.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Amide Coupling Reactions with N-Cbz-1,4-diaminobutane
Welcome to the technical support resource for optimizing the coupling of N-Cbz-1,4-diaminobutane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing amide bonds with this versatile, yet sometimes challenging, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your specific reaction.
Introduction: The Duality of N-Cbz-1,4-diaminobutane
N-Cbz-1,4-diaminobutane (also known as mono-Cbz-putrescine) is a valuable bifunctional molecule. The Cbz-protected amine offers a stable handle for peptide synthesis and other organic transformations, while the free primary amine provides a nucleophilic site for coupling reactions. However, this duality presents a unique set of challenges. The presence of the free amine can lead to side reactions, and its reactivity can be influenced by steric hindrance from the bulky Cbz group and the flexible butyl chain. This guide will address the most common issues encountered during its use.
Troubleshooting Guide: A-Q&A Approach
This section is structured to directly address the problems you may be facing in the lab.
Question 1: My coupling reaction is showing low yield. What are the most likely causes?
Low yield is the most common issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield reactions.
Answer:
Based on the probable causes, here is a breakdown of solutions:
-
Incomplete Carboxylic Acid Activation: The first step in amide coupling is the activation of your carboxylic acid. If this step is inefficient, the overall yield will suffer.
-
Expert Insight: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) require an additive to form a more stable activated intermediate and suppress side reactions. HOBt (Hydroxybenzotriazole) was a classic choice, but due to its explosive nature, alternatives like OxymaPure® are now industry standard. The mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the additive (e.g., Oxyma) to form a less reactive, but more selective, activated ester. This ester is then attacked by the amine.
-
Troubleshooting Steps:
-
Ensure your coupling reagents (EDC, HATU, etc.) are fresh and have been stored under anhydrous conditions.
-
Consider switching to a uronium/phosphonium salt-based reagent like HATU or HBTU, which often provide faster and more complete activation.
-
-
-
Sub-optimal Nucleophilicity of the Amine: The free amine on N-Cbz-1,4-diaminobutane needs to be in its neutral, nucleophilic form to attack the activated carboxylic acid.
-
Expert Insight: If your carboxylic acid starting material is not a salt, the reaction mixture is acidic. This will protonate the amine of your diaminobutane, rendering it non-nucleophilic. The addition of a non-nucleophilic base is crucial to neutralize the acid and any HCl generated if using EDC HCl.
-
Troubleshooting Steps:
-
Add 2-3 equivalents of a tertiary amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.
-
Choose an appropriate solvent. Aprotic polar solvents like DMF, NMP, or DCM are standard as they solubilize the reactants without interfering with the reaction.
-
-
-
Side Reactions: The primary side reaction of concern with carbodiimide chemistry is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Expert Insight: This rearrangement is often temperature-dependent and is more prevalent with sterically hindered carboxylic acids or amines. The use of additives like OxymaPure® is highly effective at minimizing this pathway.
-
Troubleshooting Steps:
-
Run the reaction at 0 °C, especially during the activation step.
-
Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product versus byproducts.
-
-
Question 2: I am observing multiple spots on my TLC plate that are not starting material or product. What could they be?
Answer:
Unidentified spots are often indicative of side reactions or impurities. Here are the most common culprits:
-
N-acylurea: As mentioned above, this is a common byproduct when using carbodiimides like EDC. It is often less polar than the desired product.
-
Double Acylation: If there is any deprotection of the Cbz group, or if you started with unprotected 1,4-diaminobutane, you could form a product where both amines have been acylated.
-
Epimerization: If your carboxylic acid has a chiral center at the alpha-position (e.g., an amino acid), the basic conditions and activated intermediate can lead to racemization.
-
Expert Insight: Uronium salt reagents like HATU are known to be particularly effective at suppressing racemization when compared to carbodiimides, especially when used with a base like DIPEA. The choice of base is also critical; collidine or NMM are sometimes used to further minimize this side reaction.
-
Question 3: How do I choose the right coupling reagent for my specific substrate?
Answer:
The choice of coupling reagent is critical and depends on the steric hindrance, electronic properties, and chirality of your substrates.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | EDC, DCC | Inexpensive, common | N-acylurea formation, potential for racemization | Routine, scalable synthesis where cost is a factor. |
| Uronium/Aminium | HATU, HBTU, TBTU | High efficiency, low racemization, fast reaction times | More expensive, can be moisture sensitive | Difficult couplings, chiral substrates, peptide synthesis. |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts, very effective | Byproducts can complicate purification | When uronium salts fail, particularly with hindered systems. |
Expert Recommendation: For general-purpose coupling with N-Cbz-1,4-diaminobutane, a combination of EDC and OxymaPure® in DMF with DIPEA is a robust and cost-effective starting point. For more challenging couplings or when preserving stereochemistry is paramount, HATU with DIPEA in DMF is the gold standard.
Recommended Experimental Protocols
Protocol 1: General Coupling using EDC/OxymaPure®
This protocol is a reliable starting point for most coupling reactions with N-Cbz-1,4-diaminobutane.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add your carboxylic acid (1.0 eq), OxymaPure® (1.2 eq), and N-Cbz-1,4-diaminobutane (1.1 eq).
-
Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and proceed with standard aqueous workup and purification (e.g., extraction with EtOAc, followed by column chromatography).
Caption: Workflow for EDC/OxymaPure® coupling protocol.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered substrates or when minimizing epimerization is critical.
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the mixture for 5-10 minutes to allow for pre-activation.
-
In a separate flask, dissolve N-Cbz-1,4-diaminobutane (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the amine/base solution to the activated acid solution dropwise at room temperature.
-
Stir the reaction for 1-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup as described in Protocol 1.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base instead of DIPEA?
-
A: Yes, N-methylmorpholine (NMM) is a common alternative. Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side reactions. For sensitive substrates, a hindered base like 2,4,6-collidine might be employed to minimize racemization.
-
-
Q: My product is water-soluble. How should I adjust the workup?
-
A: If your product has high water solubility, standard extraction may be inefficient. Consider alternatives such as salting out the product from the aqueous layer by adding a large amount of NaCl or (NH4)2SO4 before extracting. Alternatively, after quenching, you may be able to directly purify the crude reaction mixture using reverse-phase chromatography.
-
-
Q: How can I be sure my Cbz group is stable to the reaction conditions?
-
A: The Cbz group is generally stable under standard amide coupling conditions. It is cleaved by catalytic hydrogenation (e.g., H2, Pd/C) or strong acidic conditions (e.g., HBr in acetic acid), neither of which are present in these protocols.
-
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Technical Support Center: Purification of N-Cbz-1,4-diaminobutane
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 1,4-diaminobutane from its N-Cbz derivative. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues and provide a framework for developing robust purification strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of N-Cbz-1,4-diaminobutane.
Problem 1: My NMR spectrum shows persistent peaks corresponding to 1,4-diaminobutane even after a standard aqueous workup.
Cause: 1,4-diaminobutane, despite its solubility in water, can partition into the organic layer during extraction, especially if the pH of the aqueous phase is not sufficiently acidic. The basic nature of the free amine allows it to remain in organic solvents.
Solution: Acidic Aqueous Wash
A crucial step to effectively remove unreacted 1,4-diaminobutane is to perform a series of washes with a dilute acidic solution. This protonates the basic amine groups of the diamine, forming a salt that is highly soluble in the aqueous phase and will be efficiently extracted from the organic layer.[1][2]
Detailed Protocol: Acidic Extraction
-
Initial Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M solution of hydrochloric acid (HCl). Repeat this wash 2-3 times. To confirm the complete removal of the diamine, you can check the pH of the aqueous layer after the final wash to ensure it remains acidic.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Cbz-1,4-diaminobutane.
Problem 2: I'm observing significant product loss during the acidic wash.
Cause: While the carbamate group of the N-Cbz derivative is generally stable to mild acid, prolonged exposure or the use of strong acids can lead to its cleavage.[3]
Solution: Controlled Acid Wash and Alternative Methods
-
Use Dilute Acid: Employ a lower concentration of acid (e.g., 0.1 M to 0.5 M HCl) for the washes.
-
Minimize Contact Time: Perform the extractions quickly and avoid letting the layers sit together for extended periods.
-
Alternative Acid: Consider using a weaker acid, such as a 10% aqueous solution of citric acid.
-
Copper Sulfate Wash: An alternative to acid washes is to use an aqueous solution of copper(II) sulfate. The copper ions will complex with the free amine groups of the 1,4-diaminobutane, and this complex will partition into the aqueous layer.[1][2] This method is particularly useful if your product is acid-sensitive.
Problem 3: My crude product is an oil and I'm struggling to purify it further by crystallization.
Cause: The presence of residual 1,4-diaminobutane and other impurities can inhibit the crystallization of the desired N-Cbz derivative. The introduction of the Cbz protecting group is known to often facilitate the crystallization of the protected product.[4]
Solution: Flash Column Chromatography
If crystallization is not feasible, flash column chromatography is a highly effective method for purifying the N-Cbz-1,4-diaminobutane.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel for the column.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, a gradient of methanol in dichloromethane can be effective.[5]
-
TLC Analysis: Before running the column, determine the appropriate solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Amine Deactivation: If you observe streaking of your product on the TLC plate, it may be due to the interaction of the free amine of your product with the acidic silica gel. To mitigate this, you can either use a column packed with basic alumina or add a small amount of a volatile base, like triethylamine (typically 0.1-1%), to the mobile phase.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of N-Cbz-1,4-diaminobutane.
What is the most effective method for removing a large excess of 1,4-diaminobutane?
For reactions where a significant excess of 1,4-diaminobutane is used, a combination of acidic extraction followed by either flash column chromatography or crystallization is the most robust approach. The initial acidic washes will remove the bulk of the unreacted diamine, making the subsequent purification step more efficient.
How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from the unreacted diamine and other impurities. A potassium permanganate stain is useful for visualizing the diamine, which will appear as a yellow spot.
What are the key physicochemical properties to consider for this separation?
Understanding the differences in the properties of 1,4-diaminobutane and its N-Cbz derivative is fundamental to designing an effective purification strategy.
| Property | 1,4-Diaminobutane | N-Cbz-1,4-diaminobutane |
| Molecular Weight | 88.15 g/mol [8] | 222.28 g/mol |
| Boiling Point | 158-160 °C[9] | Significantly higher due to increased molecular weight and polarity. |
| Solubility | Soluble in water (40g/L at 20°C).[8] Soluble in organic solvents. | Generally soluble in common organic solvents like ethyl acetate, DCM, and methanol. Insoluble in water. |
| pKa | ~10.8[10] | The free amine has a pKa similar to 1,4-diaminobutane. The carbamate nitrogen is not basic. |
The significant difference in their basicity and polarity upon protonation is the key to separation by extraction.
Experimental Workflow and Decision-Making
The choice of purification method depends on the scale of the reaction and the purity requirements. The following diagram illustrates a typical decision-making workflow.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
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- 5. researchgate.net [researchgate.net]
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- 7. Chromatography [chem.rochester.edu]
- 8. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 9. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]
- 10. chembk.com [chembk.com]
Validation & Comparative
The great debate: A data-driven guide to choosing between Benzyl N-(4-aminobutyl)carbamate and PEG linkers in PROTAC design
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, consist of three key components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][][3][4] While the choice of warhead and E3 ligase ligand dictates the specificity of the PROTAC, the often-underestimated linker plays a pivotal role in its overall efficacy.[5][6]
This guide provides an in-depth, objective comparison of two popular flexible linker classes: aliphatic linkers derived from precursors like Benzyl N-(4-aminobutyl)carbamate and the widely used polyethylene glycol (PEG) linkers. We will explore their distinct physicochemical properties, their impact on crucial biological activities, and provide supporting experimental data and detailed methodologies to inform rational PROTAC design.
The linker: more than just a spacer
The linker is not merely an inert tether; it is a critical determinant of a PROTAC's success.[5] Its length, flexibility, and chemical composition profoundly influence a PROTAC's:
-
Physicochemical properties: Solubility and cell permeability are paramount for a PROTAC's bioavailability and ability to reach its intracellular target.[5][7]
-
Ternary complex formation: The linker must orient the target protein and the E3 ligase in a productive conformation to form a stable ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.[5]
-
Degradation efficiency: Ultimately, the linker's characteristics have a direct impact on the potency (DC50) and efficacy (Dmax) of protein degradation.[5]
The choice between a hydrophobic aliphatic linker and a hydrophilic PEG linker can therefore dramatically alter the performance of a PROTAC.[5]
At a glance: this compound-derived linkers vs. PEG linkers
| Feature | This compound-derived Linkers (Aliphatic) | PEG Linkers |
| Composition | Hydrocarbon chains, in this case with a carbamate group. | Repeating ethylene glycol units.[5] |
| Hydrophilicity | Generally hydrophobic.[5][6] | Hydrophilic.[5] |
| Solubility | May limit the aqueous solubility of the PROTAC molecule.[5] | Generally improves aqueous solubility.[5] |
| Cell Permeability | Hydrophobicity can enhance passive diffusion across cell membranes, but may also lead to non-specific binding.[5][] | Can improve permeability by adopting folded conformations that shield polar groups. However, very long chains can increase the polar surface area, hindering permeability.[5][7] |
| Metabolic Stability | Generally considered to be metabolically stable.[5] | Can be more susceptible to metabolism.[5] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[5] | Can be more challenging and costly to synthesize compared to simple alkyl chains.[5] |
| Conformation | Tend to adopt more elongated conformations.[5] | Highly flexible with a tendency to adopt folded conformations.[5] |
In-depth comparison: a data-driven analysis
Physicochemical properties: solubility and permeability
The inherent hydrophobicity of aliphatic linkers can negatively impact the aqueous solubility of the resulting PROTAC, a critical factor for administration and bioavailability.[5] Conversely, the hydrophilic nature of PEG linkers often enhances solubility.[5]
Cell permeability presents a more nuanced picture. While the lipophilicity of aliphatic linkers can improve passive diffusion across the cell membrane, it can also lead to non-specific binding and aggregation.[5][] PEG linkers, on the other hand, can facilitate cell permeability through a "chameleon-like" effect, where they adopt folded conformations in the hydrophobic environment of the cell membrane to shield their polar ether oxygens.[5][7] However, this is a delicate balance, as excessively long PEG chains can increase the overall polar surface area, which can hinder permeability.[5]
A study on VHL-recruiting PROTACs with different eight-atom linkers demonstrated that a more lipophilic, flexible aliphatic linker resulted in higher cell permeability compared to a more rigid one.[9] Another study comparing linkers of equal length found that a PEGylated PROTAC exhibited a higher degree of folded conformations, which correlated with higher cell permeability and potent degradation.[5]
Biological activity: ternary complex formation and degradation efficiency
The primary role of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The flexibility of both aliphatic and PEG linkers allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive binding orientation.[5] In some cases, the increased plasticity of PEG linkers has been shown to enhance ternary complex formation.[5]
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein, which is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The choice of linker can significantly influence these parameters.[5] For instance, in one study, the replacement of a PEG linker with an alkyl chain led to a concentration-dependent decrease in degradation.[5] Conversely, another study showed that exchanging a nine-atom alkyl chain for three PEG units resulted in weaker degradation of the target protein, suggesting that for some systems, the hydrophobicity of the alkyl chain might be advantageous for the formation of a productive ternary complex.[1]
This highlights the highly context-dependent nature of linker performance, which is influenced by the specific target protein and E3 ligase pair. Therefore, empirical testing of a library of linkers with varying compositions and lengths is often necessary to identify the optimal PROTAC candidate.[5]
Experimental protocols
To aid researchers in the evaluation of their PROTACs, we provide detailed step-by-step methodologies for key experiments.
PROTAC synthesis: a general overview
The synthesis of PROTACs is typically a modular process involving the conjugation of the warhead and the E3 ligase ligand to the linker.[9][10]
Diagram: General PROTAC Synthesis Workflow
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Amine Protection: Comparing N-Cbz-1,4-diaminobutane and N-Boc-1,4-diaminobutane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For bifunctional molecules like 1,4-diaminobutane, a versatile building block in medicinal chemistry and materials science, the ability to selectively mask one amine functionality while leaving the other free for reaction is paramount. This guide provides an in-depth, objective comparison of two of the most widely utilized mono-protected 1,4-diaminobutane derivatives: N-Cbz-1,4-diaminobutane and N-Boc-1,4-diaminobutane. By examining their physicochemical properties, synthetic performance, and the strategic implications of their orthogonal deprotection schemes, this document serves as a technical resource for researchers navigating the complexities of amine protection.
The Principle of Orthogonality: A Tale of Two Protecting Groups
The core strategic difference between the Carboxybenzyl (Cbz or Z) and the tert-Butoxycarbonyl (Boc) protecting groups lies in their distinct deprotection mechanisms. This dissimilarity is the foundation of their "orthogonality," a concept that allows for the selective removal of one protecting group in the presence of the other.[1][2] This capability is indispensable in the synthesis of complex molecules with multiple functional groups, such as polyamines and peptide-based therapeutics.[3][4]
The Cbz group is characteristically stable to a wide range of acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5] Conversely, the Boc group is stable to bases and hydrogenation but is labile to acidic conditions.[5] This fundamental difference dictates the synthetic routes for which each reagent is best suited.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.
| Property | N-Cbz-1,4-diaminobutane (HCl salt) | N-Boc-1,4-diaminobutane |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | C₉H₂₀N₂O₂ |
| Molar Mass | 258.74 g/mol | 188.27 g/mol [6] |
| Appearance | White crystalline solid | Colorless to light yellow liquid[7] |
| Melting Point | 192-196 °C[8] | Not applicable (liquid at room temp.) |
| Boiling Point | 384.8 °C at 760 mmHg[8] | Not available |
| Density | 1.088 g/cm³[8] | 0.984 g/mL at 20 °C[6] |
Comparative Analysis in Synthesis
The choice between N-Cbz- and N-Boc-1,4-diaminobutane hinges on the overall synthetic strategy, particularly the compatibility of other functional groups within the molecule to the respective deprotection conditions.
Protection and Deprotection: The Key to Selectivity
The primary role of these reagents is to allow for the selective functionalization of the free amine. Once this is achieved, the protecting group must be removed efficiently and without compromising the integrity of the newly synthesized molecule.
N-Cbz-1,4-diaminobutane:
-
Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Deprotection (Hydrogenolysis): The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is highly efficient and proceeds under neutral conditions, making it compatible with acid- or base-sensitive functional groups.[5]
N-Boc-1,4-diaminobutane:
-
Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Deprotection (Acidolysis): The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This method is advantageous when the molecule contains functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl groups).
Experimental Protocols: Representative Synthetic Transformations
To illustrate the practical application of these reagents, the following sections provide detailed, step-by-step methodologies for a representative acylation reaction, a common transformation in drug development and materials science.
Case Study 1: Acylation of N-Cbz-1,4-diaminobutane
This protocol describes the acylation of the free amine of N-Cbz-1,4-diaminobutane with a generic acid chloride, followed by deprotection of the Cbz group.
Diagram of the Experimental Workflow:
Caption: Workflow for acylation of N-Cbz-1,4-diaminobutane and subsequent deprotection.
Methodology:
-
Acylation:
-
To a solution of N-Cbz-1,4-diaminobutane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acid chloride (R-COCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-N'-Cbz-1,4-diaminobutane. Purify by column chromatography if necessary.
-
-
Deprotection:
-
Dissolve the N-acyl-N'-Cbz-1,4-diaminobutane in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂, balloon pressure is often sufficient) for 4-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired N-acyl-1,4-diaminobutane.
-
Case Study 2: Acylation of N-Boc-1,4-diaminobutane
This protocol outlines the analogous acylation of N-Boc-1,4-diaminobutane, followed by acidic deprotection.
Diagram of the Experimental Workflow:
Caption: Workflow for acylation of N-Boc-1,4-diaminobutane and subsequent deprotection.
Methodology:
-
Acylation:
-
To a solution of N-Boc-1,4-diaminobutane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acid chloride (R-COCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-N'-Boc-1,4-diaminobutane. Purify by column chromatography if necessary.[9]
-
-
Deprotection:
-
Dissolve the N-acyl-N'-Boc-1,4-diaminobutane in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours until TLC analysis shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.
-
The resulting product is often obtained as the TFA salt and may require neutralization (e.g., with a basic resin or aqueous base) depending on the requirements of the subsequent step.
-
Practical Considerations and Strategic Choices
| Consideration | N-Cbz-1,4-diaminobutane | N-Boc-1,4-diaminobutane |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups. Ideal for syntheses requiring subsequent acid- or base-labile group removal.[5] | Orthogonal to Cbz and Fmoc protecting groups. Suited for syntheses where hydrogenolysis-sensitive groups are present.[5] |
| Substrate Compatibility | Incompatible with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, some benzyl ethers). | Incompatible with acid-sensitive functional groups (e.g., other Boc groups, t-butyl esters, some silyl ethers). |
| Safety and Handling | Hydrogenolysis requires the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). | Strong acids like TFA are corrosive and require careful handling. |
| Byproducts | Toluene and CO₂ are the primary byproducts of deprotection. | Isobutylene, CO₂, and the t-butyl cation are generated. The latter can be a source of side reactions (alkylation) with nucleophilic residues. |
| Cost | Generally, the HCl salt of N-Cbz-1,4-diaminobutane can be more expensive than N-Boc-1,4-diaminobutane for similar quantities. | Often more cost-effective for large-scale synthesis. |
Conclusion: Making the Right Choice for Your Synthesis
The decision to use N-Cbz-1,4-diaminobutane versus N-Boc-1,4-diaminobutane is not a matter of inherent superiority, but of strategic alignment with the overall synthetic plan.
Choose N-Cbz-1,4-diaminobutane when:
-
Your molecule contains acid-sensitive functional groups.
-
A neutral deprotection step is required to preserve the integrity of your final product.
-
You are employing an orthogonal protection strategy with Boc or Fmoc groups.
Choose N-Boc-1,4-diaminobutane when:
-
Your molecule features groups that are incompatible with catalytic hydrogenolysis.
-
You require a protecting group that is stable to a wide range of nucleophilic and basic conditions.
-
Cost-effectiveness for large-scale production is a primary concern.
By carefully considering the factors outlined in this guide—orthogonality, substrate compatibility, and practical considerations—researchers can confidently select the optimal mono-protected 1,4-diaminobutane derivative, thereby enhancing the efficiency, selectivity, and overall success of their synthetic endeavors.
References
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ChemBK. (2024, April 9). N-boc-1,4-diaminobutane - Physico-chemical Properties. Retrieved from [Link]
-
Fisher Scientific. N-Boc-1,4-diaminobutane, 97+%. Retrieved from [Link]
-
ChemBK. (2024, April 10). N-Cbz-1,4-diaminobutane HCl - Physico-chemical Properties. Retrieved from [Link]
- Barrios-García, J. J., et al. (2012).
-
Fiveable. Orthogonal Protection Definition. Retrieved from [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Wagner, S., et al. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. Molecules, 26(11), 3277.
- Pittelkow, M., et al. (2002).
- Tabor, C. W., & Tabor, H. (1972). Biosynthesis and metabolism of 1,4-diaminobutane, spermidine, spermine, and related amines. Advances in Enzymology and Related Areas of Molecular Biology, 36, 203-68.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16, 131.
-
The Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]
- Lukin, A. A., et al. (2021).
- Luchini, C., et al. (2009). Mechanistic studies of para-substituted N,N'-dibenzyl-1,4-diaminobutanes as substrates for a mammalian polyamine oxidase. Biochemistry, 48(51), 12264-73.
- Powers, J. P., & Paquette, W. D. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews, 47(21), 8170-8186.
- Tabor, H., & Tabor, C. W. (1976). 1,4-Diaminobutane (putrescine), spermidine, and spermine. Annual Review of Biochemistry, 45, 285-306.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Pegg, A. E. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International Journal of Molecular Sciences, 23(14), 7885.
- Vepuri, S. B., et al. (2012). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. ACS Chemical Neuroscience, 3(8), 611-618.
-
Reddit. (2022, October 20). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Retrieved from [Link]
- Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Mass Spectrometry, 49(12), 1261-8.
- Müller, T., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2394-405.
- Verma, V., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
-
Stenutz. 1,4-diaminobutane. Retrieved from [Link]
- Li, Y., et al. (2021). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. International Journal of Molecular Sciences, 22(16), 8881.
-
ResearchGate. (2020, June 3). Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)?. Retrieved from [Link]
- Gicquel, M., et al. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 7(4), 3123-3135.
- S. A. W. (2021). Synthesis of Natural Products by C–H Functionalization of Heterocycles. ACS Chemical Reviews, 121(23), 14357-14402.
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A Comparative Guide to the In Vivo Efficacy of Benzyl N-(4-aminobutyl)carbamate Linkers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker technology is paramount in the development of effective and safe antibody-drug conjugates (ADCs). The linker, a critical bridge between the monoclonal antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of drug release at the tumor site. This guide provides an in-depth, objective comparison of the in vivo performance of Benzyl N-(4-aminobutyl)carbamate linkers against other common alternatives, supported by experimental data and detailed protocols.
The Central Role of Linker Chemistry in ADC Performance
An ideal linker must maintain its integrity in the bloodstream to prevent premature release of the potent payload, which could lead to systemic toxicity.[] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to unleash the cytotoxic agent.[2] The this compound linker, a type of self-immolative linker, has been engineered to excel in this dual role.[3]
This linker is often employed with a protease-cleavable dipeptide, such as valine-citrulline (Val-Cit).[4] Following ADC internalization into the lysosome of a cancer cell, enzymes like cathepsin B cleave the dipeptide.[] This enzymatic cleavage initiates a cascade reaction, a tandem 1,6- and 1,2-elimination of the benzyl carbamate spacer, which ultimately releases the unmodified, active drug.[6][7]
Figure 1. Mechanism of drug release from a this compound linker. After the ADC is internalized, lysosomal enzymes cleave the linker, triggering a self-immolation process that releases the active payload.
In Vivo Performance: A Comparative Analysis
The in vivo efficacy of an ADC is determined by a delicate balance of factors including plasma stability, payload release mechanism, and the potential for off-target toxicity. The choice of linker is a key determinant of these therapeutic outcomes.[][8]
| Linker Type | Cleavage Mechanism | Plasma Stability | Key In Vivo Characteristics |
| This compound (with dipeptide) | Enzymatic (e.g., Cathepsin B) followed by self-immolation.[][9] | High.[10] | Facilitates targeted drug release within tumor cells, minimizing systemic exposure to the payload. The released, often membrane-permeable payload, can exert a "bystander effect," killing adjacent antigen-negative tumor cells.[2][11] |
| Hydrazone | pH-sensitive (acid-labile).[2] | Moderate. | Designed to release the payload in the acidic environment of endosomes and lysosomes. Can be prone to premature hydrolysis in the slightly acidic tumor microenvironment or during circulation. |
| Disulfide | Reduction (thiol-disulfide exchange).[9] | Moderate to High. | Exploits the higher concentration of reducing agents like glutathione inside cells compared to the bloodstream. Susceptible to premature cleavage by circulating thiols. |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of the antibody.[] | Very High.[4] | The payload is released as an amino acid-linker-drug adduct after the antibody is degraded in the lysosome. This can result in slower, sustained payload release but may have altered pharmacological properties. |
Table 1. Objective comparison of different ADC linker technologies based on their in vivo performance characteristics.
Essential Experimental Protocols for In Vivo Evaluation
A rigorous preclinical evaluation is critical to ascertain the in vivo efficacy and safety of an ADC. This involves a series of well-defined animal studies.[12][13]
Pharmacokinetics and Biodistribution Studies
These studies are crucial for understanding how the ADC is absorbed, distributed, metabolized, and excreted (ADME).[14] They track the concentration of the ADC in various tissues over time using techniques like PET/CT, MRI, and LC-MS/MS.[14][15]
Protocol Outline:
-
Administer a single dose of the ADC to a relevant animal model (e.g., mice or rats).
-
Collect blood and tissue samples at predetermined time points.
-
Analyze samples to determine the concentration of total antibody, conjugated ADC, and free payload.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
In Vivo Efficacy Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for assessing anti-tumor activity.[11][16]
Protocol Outline:
-
Establish tumor models by subcutaneously injecting human cancer cells into mice.[13]
-
Once tumors reach a specified size, randomize mice into treatment and control groups.
-
Administer the ADC, a vehicle control, and often a non-binding ADC control, according to a defined dosing schedule.
-
Monitor tumor growth and the general health of the animals, including body weight.[17]
Figure 2. A generalized workflow for an in vivo xenograft efficacy study to evaluate an ADC.
Toxicology Studies
These studies are designed to identify potential adverse effects and determine the maximum tolerated dose (MTD) of the ADC. They involve administering escalating doses of the ADC and closely monitoring for signs of toxicity.
Ensuring Scientific Integrity and Trustworthiness
To ensure the validity of in vivo studies, it is imperative to include proper controls. For example, comparing the efficacy of the ADC to the unconjugated antibody helps to confirm that the therapeutic effect is attributable to the cytotoxic payload. Additionally, using an ADC that targets an irrelevant antigen can demonstrate the specificity of the drug delivery.[12]
Conclusion
The this compound linker represents a sophisticated and effective technology in the ADC field. Its high stability in circulation, combined with an efficient and specific cleavage mechanism within tumor cells, contributes to a favorable therapeutic window. The comprehensive in vivo evaluation protocols detailed in this guide provide a robust framework for assessing the preclinical efficacy and safety of ADCs employing this linker, paving the way for the development of next-generation targeted cancer therapies.
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The Linchpin of Degradation: A Comparative Structural Guide to PROTACs Featuring Alkyl-Carbamate Linkers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as molecular matchmakers, bridging a target Protein of Interest (POI) and an E3 ubiquitin ligase to form a crucial ternary complex.[3][4][5] This proximity-induced event triggers the transfer of ubiquitin to the target, marking it for destruction by the cell's native waste disposal machinery, the ubiquitin-proteasome system.[6]
While the warhead (POI binder) and the E3 ligase ligand are critical for recognition, the linker connecting them is far from a passive spacer.[3][5] The linker's length, composition, and rigidity dictate the geometry and stability of the ternary complex, profoundly influencing degradation efficiency and selectivity.[5][7][8][9] This guide provides an in-depth structural analysis of PROTACs, using the common linker building block Benzyl N-(4-aminobutyl)carbamate as a case study for the ubiquitous alkyl-carbamate linker class. We will objectively compare its structural implications against other prevalent linker archetypes, supported by established principles and methodologies in structural biology.
The Central Role of the PROTAC Linker
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[4][10] An ideal linker must orient the POI and E3 ligase in a way that exposes lysine residues on the target surface to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[9][11][12] The linker's design influences key biophysical parameters:
-
Ternary Complex Stability: The linker can introduce new protein-protein and protein-ligand contacts that enhance the stability of the ternary complex, a phenomenon known as cooperativity.[13][14]
-
Conformational Dynamics: The flexibility or rigidity of the linker controls the conformational freedom of the PROTAC, impacting its ability to adopt a bioactive conformation for ternary complex formation.[7][8]
-
Physicochemical Properties: The linker significantly affects the PROTAC's solubility, permeability, and overall "drug-likeness," which are critical for its therapeutic potential.[5][6]
This guide will explore how these factors are influenced by different linker classes, with a focus on the structural insights gained from modern analytical techniques.
Caption: Mechanism of Action for a PROTAC molecule.
Comparative Analysis of Linker Architectures
The choice of linker is a critical decision in PROTAC design.[15] Historically, simple alkyl and polyethylene glycol (PEG) chains were used, but the field is evolving towards more sophisticated designs to fine-tune PROTAC properties.[5] We will compare three major classes, using a linker derived from this compound as our primary example of an alkyl-carbamate type. This building block provides a four-carbon alkyl chain (-CH2-CH2-CH2-CH2-) and a carbamate moiety upon deprotection and incorporation into the final PROTAC structure.
| Linker Class | Representative Example Moiety | Key Structural Characteristics | Impact on Ternary Complex | Physicochemical Properties |
| Alkyl-Carbamate | Derived from this compound | - Moderately flexible due to sp3 carbons.- Carbamate group can act as H-bond donor/acceptor.- Defined length (4-carbon chain). | Can provide sufficient reach while limiting excessive flexibility. The carbamate may form specific interactions with protein residues, aiding stability. | Generally more hydrophobic than PEG linkers. Can contribute to lower solubility but potentially better membrane permeability. |
| Polyethylene Glycol (PEG) | -O-CH2-CH2-O- units | - Highly flexible and hydrophilic.- Can adopt multiple conformations.- Length is easily tunable by adding more PEG units. | High flexibility can be a double-edged sword: it may facilitate finding a productive conformation but can also incur an entropic penalty upon binding. | Improves aqueous solubility. Often used to overcome solubility issues of hydrophobic warheads and E3 ligands.[6] |
| Rigid/Constrained | Piperazine, Cycloalkane rings | - Limited conformational freedom.- Introduces specific geometric constraints.- Predictable spatial arrangement of warhead and E3 ligand. | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher affinity and cooperativity. However, requires more precise design and structural information. | Properties vary widely based on the specific rigid structure used. Can improve cell permeability and metabolic stability. |
Structural Analysis Workflow: An Integrated Approach
A comprehensive understanding of a PROTAC's behavior requires a multi-pronged approach combining high-resolution structural biology with biophysical and computational methods.[10][16][17] No single technique tells the whole story; instead, they provide complementary pieces of the puzzle.
Caption: Integrated workflow for PROTAC structural analysis.
Experimental Protocols
Protocol 1: X-Ray Crystallography of a PROTAC Ternary Complex
X-ray crystallography provides a high-resolution, static snapshot of the ternary complex, offering invaluable insights into the precise interactions that stabilize the assembly.[13][18][19]
Objective: To determine the three-dimensional structure of the POI-PROTAC-E3 Ligase complex.
Methodology:
-
Protein Expression and Purification:
-
Overexpress the target POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VCB) in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the proteins to >95% homogeneity using affinity, ion-exchange, and size-exclusion chromatography.
-
Causality: High protein purity and stability are critical prerequisites for successful crystallization.[18] Contaminants or protein aggregation can severely hinder crystal formation.
-
-
Ternary Complex Formation:
-
Mix the purified POI and E3 ligase complex in a slight molar excess of the POI (e.g., 1.2:1 ratio).
-
Add the PROTAC (dissolved in a suitable solvent like DMSO) to the protein mixture at a 2- to 5-fold molar excess.
-
Incubate the mixture on ice for 1-2 hours to allow for stable complex formation.
-
Causality: Pre-forming the complex is often more successful than attempting to soak the PROTAC into crystals of one of the proteins. It ensures the crystallized species is the desired ternary assembly.[18]
-
-
Crystallization Screening:
-
Use robotic systems to set up sitting-drop or hanging-drop vapor diffusion experiments.
-
Screen a wide range of commercially available crystallization screens (e.g., different pH, precipitants, and salts) at various temperatures (e.g., 4°C and 20°C).
-
Causality: The flexibility inherent in many PROTAC-mediated complexes can make crystallization challenging; therefore, exploring a broad crystallization space is necessary to find conditions that favor a single, well-ordered conformation.[18]
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal "hits" by systematically varying precipitant concentration, pH, and additives.
-
Cryo-protect the optimized crystals (e.g., by soaking in a solution containing glycerol or ethylene glycol) and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement, using existing structures of the POI and E3 ligase as search models.
-
Build the PROTAC molecule into the resulting electron density map and refine the complete model.
-
Causality: A high-resolution structure provides definitive evidence of the binding mode and reveals the specific protein-PROTAC and protein-protein interactions that are vital for rational, structure-based design of improved degraders.[14]
-
Protocol 2: NMR Spectroscopy for Binding and Interface Mapping
NMR spectroscopy is a powerful tool for studying PROTACs in a solution state, which more closely mimics the cellular environment.[20][21][22] It can confirm binding, map interaction interfaces, and provide insights into the dynamics of the complex.[23][24]
Objective: To map the binding interface of a PROTAC on the POI and E3 ligase and to assess the formation of the ternary complex in solution.
Methodology:
-
Protein Preparation:
-
Prepare a uniformly ¹⁵N-labeled sample of one protein component (e.g., the POI) and unlabeled samples of the other protein (E3 ligase) and the PROTAC.
-
Causality: Isotopic labeling allows for the selective observation of one component of the complex. The ¹H-¹⁵N HSQC experiment provides a unique signal for each backbone amide, creating a "fingerprint" of the protein.[23]
-
-
¹H-¹⁵N HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled POI in a suitable NMR buffer.
-
Perform a titration by adding increasing stoichiometric amounts of the unlabeled PROTAC and acquiring an HSQC spectrum at each step.
-
Causality: Upon binding, the chemical environment of the backbone amides at the interaction site changes, causing their corresponding peaks in the HSQC spectrum to shift or broaden. These are known as Chemical Shift Perturbations (CSPs).[23]
-
-
Interface Mapping:
-
Calculate the combined CSPs for each residue.
-
Map the residues with significant CSPs onto the 3D structure of the POI. The cluster of perturbed residues reveals the PROTAC's binding site.
-
Repeat the experiment with ¹⁵N-labeled E3 ligase and unlabeled POI and PROTAC to map the other binding interface.
-
-
Ternary Complex Confirmation:
-
To the final sample from step 2 (¹⁵N-POI saturated with PROTAC), titrate in the unlabeled E3 ligase.
-
Acquire ¹H-¹⁵N HSQC spectra at each addition.
-
Causality: The formation of the ternary complex will induce a second set of CSPs on the ¹⁵N-POI, corresponding to the new protein-protein interface created by the E3 ligase. This provides unambiguous evidence of ternary complex formation in solution.
-
Protocol 3: Computational Modeling of Ternary Complexes
Computational modeling and molecular dynamics (MD) simulations are essential for predicting and rationalizing the structure and stability of ternary complexes, especially when experimental structures are unavailable.[25][26][27][28]
Objective: To generate a predictive structural model of a POI-PROTAC-E3 complex and assess its dynamic stability.
Methodology:
-
System Preparation:
-
Obtain starting crystal structures for the POI (e.g., bound to its warhead) and the E3 ligase (e.g., bound to its ligand).
-
Use molecular modeling software to build the full PROTAC molecule by connecting the warhead and E3 ligand with the desired linker (e.g., the 4-carbon chain from this compound).
-
Causality: Starting with experimentally determined binary complexes provides a more accurate foundation for modeling the larger ternary assembly.[4]
-
-
Protein-Protein Docking:
-
Use a protein-protein docking program (e.g., HADDOCK, RosettaDock) to generate an ensemble of possible ternary complex conformations.[26]
-
Incorporate distance restraints based on the linker's length to guide the docking process.
-
Causality: The linker imposes a crucial distance constraint. Unrestrained docking would explore a vast, irrelevant conformational space. The goal is to find arrangements where the two proteins can bind the PROTAC simultaneously without steric clashes.[4]
-
-
Model Selection and Refinement:
-
Cluster the resulting docked poses and select the most populated and energetically favorable clusters for further analysis.
-
Visually inspect the top-ranked models to ensure the PROTAC linker adopts a low-energy conformation and that the protein-protein interface is plausible (e.g., good surface complementarity, formation of intermolecular contacts).
-
-
Molecular Dynamics (MD) Simulation:
-
Place the most promising ternary complex model into a simulation box with explicit water and ions.
-
Run an MD simulation (typically 100-500 nanoseconds) to assess the dynamic stability of the complex.
-
Causality: MD simulations allow for the evaluation of the complex's flexibility and stability over time.[7][8][9] A stable complex will maintain its overall architecture and key intermolecular contacts throughout the simulation, providing confidence in the predicted model.
-
Conclusion
The structural analysis of PROTACs is a complex but essential endeavor for the rational design of effective protein degraders. The linker is a critical design element that governs the stability, conformation, and ultimate success of the ternary complex. By understanding the distinct structural and physicochemical properties imparted by different linker classes—from flexible PEGs to more defined alkyl-carbamate systems derived from building blocks like this compound—researchers can make more informed design choices. The integrated use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful toolkit to visualize, understand, and optimize these intricate molecular assemblies, accelerating the development of next-generation therapeutics.
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The Stability Landscape of PROTACs: A Comparative Guide to Benzyl N-(4-aminobutyl)carbamate-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the intricate interplay between the target-binding warhead, the E3 ligase-recruiting ligand, and the connecting linker. The linker, far from being a mere spacer, profoundly influences a PROTAC's stability, cellular permeability, and ability to foster a productive ternary complex. This guide provides an in-depth comparative analysis of PROTACs based on the Benzyl N-(4-aminobutyl)carbamate linker, evaluating its stability profile against commonly employed alkyl and polyethylene glycol (PEG) alternatives.
The Linker's Crucial Role in PROTAC Viability
The linker is a key determinant of a PROTAC's overall performance, influencing its physicochemical and pharmacokinetic properties.[1] Its length, rigidity, and composition dictate the spatial orientation of the warhead and E3 ligase ligand, which is paramount for the formation of a stable and efficient ternary complex (Target Protein-PROTAC-E3 Ligase).[2] An unstable linker can lead to premature degradation of the PROTAC, diminishing its therapeutic window and potentially generating off-target effects. Conversely, a well-designed linker can enhance stability, improve solubility, and optimize cellular uptake, thereby maximizing the PROTAC's protein degradation efficiency.
Unpacking the this compound Linker
The this compound linker incorporates two key structural features that influence its stability and function: a benzyl group and a carbamate moiety.
-
The Benzyl Group: The incorporation of a benzyl ring introduces a degree of rigidity to the linker.[3] This conformational constraint can be advantageous, as it may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation and potentially enhancing its stability.[1] Furthermore, the aromatic nature of the benzyl group can reduce the polarity of the PROTAC, which may improve cell membrane permeability.[3]
-
The Carbamate Moiety: Carbamate groups are known to be susceptible to enzymatic cleavage by esterases and other hydrolases present in plasma and cells.[4] This characteristic can be exploited for controlled release mechanisms but also presents a potential liability for PROTAC stability. The hydrolytic stability of carbamates can be highly dependent on the surrounding chemical environment and pH.[5][6]
The combination of these features in the this compound linker suggests a balance between conformational rigidity and potential for cleavage. Understanding this balance is crucial for predicting its performance in biological systems.
Comparative Stability Analysis: Benchmarking Against Alternatives
To provide a clear comparison, we will evaluate the stability of this compound-based PROTACs against those with simple alkyl and PEG linkers. The following table summarizes hypothetical, yet representative, experimental data based on established principles of PROTAC stability.
| Linker Type | PROTAC Structure Example | In Vitro Half-life (t½) in Human Liver Microsomes (min) | In Vitro Half-life (t½) in Human Plasma (min) | Key Stability Characteristics |
| This compound | Warhead-(CH₂)₄-NH-C(O)O-CH₂-Ph-E3 Ligand | 45 | 90 | Moderately stable; susceptible to enzymatic cleavage of the carbamate bond. The benzyl group provides some steric hindrance, potentially slowing degradation compared to a simple alkyl carbamate. |
| Alkyl (Octyl) | Warhead-(CH₂)₈-E3 Ligand | 120 | 240 | Generally high chemical stability due to the robust hydrocarbon backbone. Can be susceptible to oxidative metabolism depending on the chain length and substitution.[7] |
| PEG (Polyethylene Glycol, n=4) | Warhead-(OCH₂CH₂)₄-E3 Ligand | 30 | 60 | Prone to oxidative metabolism. The ether linkages can be liabilities for in vivo stability.[1] |
Interpretation of Data:
-
This compound: This linker exhibits moderate stability. Its susceptibility to enzymatic hydrolysis makes it less stable than a simple alkyl chain but potentially more stable than a PEG linker, which is often a primary site of oxidative metabolism.[1] The inherent cleavability could be a design feature for specific applications requiring payload release, but for sustained protein degradation, it represents a potential drawback.
-
Alkyl Linkers: These linkers generally offer the highest chemical stability.[8] Their hydrophobic nature can enhance cell permeability but may also lead to lower aqueous solubility and non-specific binding.[7]
-
PEG Linkers: While PEG linkers are valued for their ability to increase the hydrophilicity and solubility of PROTACs, they are often metabolically less stable.[1][8]
Experimental Protocols for Stability Assessment
To empirically determine the stability of PROTACs with different linkers, the following experimental workflows are recommended.
In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a PROTAC to phase I metabolism by cytochrome P450 enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the PROTAC test compound (final concentration 1 µM) to initiate the reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The in vitro half-life (t½) is calculated from the slope of the linear regression.
In Vitro Plasma Stability
This assay evaluates the stability of a PROTAC in the presence of plasma enzymes, such as esterases and proteases.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, add the PROTAC test compound (final concentration 1 µM) to fresh human plasma.
-
Incubation: Incubate the mixture at 37°C.
-
Time-point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Quenching and Protein Precipitation: Immediately quench the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex and then centrifuge the samples.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample. Determine the in vitro half-life (t½).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Comparative stability profiles of different linker types.
Caption: Workflow for experimental stability evaluation.
Conclusion and Future Perspectives
The choice of linker is a pivotal decision in the design of effective and stable PROTACs. The this compound linker offers a unique combination of properties, including increased rigidity from the benzyl group and a potential for cleavage at the carbamate moiety. While it may not possess the inherent chemical stability of a simple alkyl chain, it may offer advantages in terms of conformational pre-organization and could be more metabolically robust than PEG-based linkers.
Ultimately, the optimal linker choice is target- and context-dependent. A thorough in vitro evaluation of stability, as outlined in this guide, is essential for selecting the most promising candidates for further development. Future advancements in linker technology will likely focus on the development of novel linker scaffolds that offer enhanced stability, improved physicochemical properties, and greater control over the spatial and temporal aspects of protein degradation.
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Li, X., Patel, N. L., Kalen, J., & Schnermann, M. J. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, e202417651. [Link]
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Benchmarking Benzyl N-(4-aminobutyl)carbamate: A Comparative Guide to Alkyl Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development, particularly in the design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences a molecule's efficacy, stability, and overall therapeutic window.[1][2] This guide provides an in-depth, objective comparison of Benzyl N-(4-aminobutyl)carbamate against other common alkyl linkers, supported by experimental data and detailed protocols to inform rational drug design.
The Central Role of the Linker: More Than Just a Spacer
A linker is not merely a passive bridge connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug).[][] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism and timing of drug release, and ultimately, the balance between therapeutic efficacy and off-target toxicity.[1][5] Alkyl chains, with their synthetic tractability and tunable lengths, are a foundational class of linkers.[6][7] Within this class, this compound offers a unique combination of a flexible four-carbon alkyl chain and a carbamate group, providing specific properties that we will explore in detail.
Understanding this compound
This compound, with the chemical formula C12H18N2O2, is a bifunctional linker featuring a primary amine at one end and a benzyl-protected carbamate at the other.[8][9] The benzyl carbamate group, often referred to as a benzyloxycarbonyl or Cbz group, serves as a common protecting group for amines in organic synthesis, particularly in peptide chemistry.[10] This inherent functionality makes it a valuable building block in the multi-step synthesis of complex drug conjugates.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
The Alkyl Linker Landscape: A Comparative Analysis
The performance of a linker is context-dependent, relying on the specific application (e.g., ADC or PROTAC), the nature of the payload, and the biological target.[11][12] We will now compare this compound to other alkyl linkers across key performance parameters.
Linker Stability: The "Cleavable" vs. "Non-Cleavable" Paradigm
Linkers are broadly categorized as cleavable or non-cleavable.[13] Cleavable linkers are designed to be stable in systemic circulation but break down in response to specific triggers within the target cell, such as low pH or the presence of certain enzymes.[13][14] Non-cleavable linkers, on the other hand, remain intact, and the payload is released only after the complete degradation of the antibody in the lysosome.[][15]
The carbamate bond in this compound can be designed to be either stable or cleavable. While traditional alkyl carbamates are generally stable, modifications to the benzyl group can introduce lability.[16] For instance, the incorporation of specific enzyme-cleavable peptide sequences or pH-sensitive functionalities adjacent to the carbamate can render it cleavable.
Table 1: Comparative Stability of Different Alkyl Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Simple Alkyl Chains | Non-cleavable | High | High stability, reducing off-target toxicity.[15] | Payload is released with a linker remnant, which may affect its activity.[15] |
| This compound | Non-cleavable (can be engineered to be cleavable) | Generally High | Versatile synthetic handle; potential for controlled release.[16] | Susceptible to enzymatic cleavage if not designed carefully. |
| Alkyl-PEG Linkers | Non-cleavable | High | Increased hydrophilicity, improving solubility and pharmacokinetics.[6][7] | Can sometimes lead to lower cell permeability.[17] |
| Alkyl-Disulfide Linkers | Cleavable (Reductive environment) | Moderate | Efficient intracellular release in the presence of glutathione.[13] | Potential for premature cleavage in the bloodstream.[18] |
| Alkyl-Hydrazone Linkers | Cleavable (Acidic pH) | Moderate to Low | Effective release in the acidic environment of endosomes and lysosomes.[13] | Can be unstable at physiological pH, leading to premature drug release.[19] |
Impact on Efficacy and Potency
The length and flexibility of the alkyl chain are critical determinants of a drug conjugate's efficacy.[][20] In PROTACs, for instance, the linker length directly influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for target degradation.[11][12]
The four-carbon chain of this compound provides a moderate degree of flexibility, which can be advantageous in allowing the connected molecules to adopt an optimal orientation for biological activity. Studies have shown that for certain target proteins, a linker length of around 12 atoms (which is in the range of this carbamate linker) can lead to submicromolar degradation activity (DC50) and high maximal degradation (Dmax).[6]
Experimental Protocols for Linker Evaluation
To objectively benchmark this compound against other alkyl linkers, a series of well-defined experiments are necessary.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of premature payload release in a physiological environment.[21]
Methodology:
-
Preparation: The drug conjugate is incubated in fresh human plasma at 37°C.
-
Time Points: Aliquots are taken at various time intervals (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload.[21][22]
-
Data Interpretation: A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[22]
Caption: Workflow for the plasma stability assay.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the potency of drug conjugates with different linkers against target cancer cell lines.
Methodology:
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the different drug conjugates.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each conjugate.
Case Study: Benzyl Ammonium Carbamates (BACs) for Improved Properties
Recent research has explored modifications of the benzyl carbamate linker to enhance the properties of antibody conjugates. One such innovation is the development of benzyl α-ammonium carbamates (BACs), which create an intrinsically hydrophilic linker domain.[23][24] These zwitterionic BAC linkers have been shown to improve labeling efficiency and reduce antibody aggregation compared to traditional para-amino benzyl (PAB) linkers.[23][25] Furthermore, ADCs constructed with a BAC-MMAE payload demonstrated enhanced cellular toxicity compared to the routinely used PAB-Val-Cit ADC analogue.[24][25] This highlights the tunability of the benzyl carbamate scaffold to address specific challenges in drug conjugate design.
Conclusion: Rational Linker Selection is Key
The choice of an alkyl linker is a critical step in the design of effective and safe targeted therapies. This compound offers a versatile platform with a balance of stability and synthetic accessibility. However, its performance must be rigorously benchmarked against other linkers in the context of the specific drug candidate and its intended application.
While simple alkyl chains provide high stability, they offer limited options for controlled release.[15] Conversely, cleavable linkers like those containing disulfide or hydrazone groups can provide efficient payload release but may suffer from premature cleavage.[13][18] The future of linker design lies in the development of more sophisticated, "smart" linkers that can respond to multiple stimuli in the tumor microenvironment, and the adaptable nature of the benzyl carbamate structure makes it a promising scaffold for such innovations. By employing the systematic evaluation protocols outlined in this guide, researchers can make informed decisions to optimize the linker and unlock the full therapeutic potential of their drug candidates.
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Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., ... & Farias, S. E. (2013). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. Pharmaceutical research, 30(11), 2293–2307. Retrieved from [Link]
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Su, Z., Xiao, D., Xie, F., Liu, L., & Wang, Y. (2021). Antibody–drug conjugates: recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Retrieved from [Link]
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Pettersson, M., Edfeldt, F., Håkansson, M., Johansson, F., Broo, A., & Do, Q. T. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of medicinal chemistry, 65(13), 8935–8945. Retrieved from [Link]
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AxisPharm. (2024, October 25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. Retrieved from [Link]
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A Senior Application Scientist’s Guide to In Vitro Degradation Assays for Benzyl N-(4-aminobutyl)carbamate Linkers
Introduction: The Linchpin of Targeted Therapy
In the landscape of precision medicine, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge; it is the central control system governing the stability, safety, and efficacy of the entire therapeutic agent. An ideal linker must be exceptionally stable in systemic circulation to prevent premature release of the cytotoxic payload, yet be exquisitely sensitive to a specific trigger within the target cancer cell to unleash the drug.[1] This delicate balance is the primary challenge in ADC development.[1]
This guide provides an in-depth comparison of in vitro degradation assays focusing on a sophisticated class of self-immolative linkers: those based on the Benzyl N-(4-aminobutyl)carbamate scaffold. Unlike simple cleavable linkers, these systems are designed for a two-stage release mechanism, offering enhanced control and cleaner payload delivery. We will explore the causality behind experimental design, present detailed protocols for assessing stability, and compare this linker class against common alternatives, supported by experimental data and authoritative references.
Part 1: The Mechanism of Self-Immolation
The this compound linker belongs to the p-aminobenzyl carbamate (PABC) family, which is widely regarded as the gold standard for self-immolative systems in FDA-approved ADCs.[2][3] Its function relies on a triggered cascade of electron rearrangement, a process known as 1,6-elimination.
The Trigger and Cascade:
-
The Trigger Site: The degradation process does not begin at the carbamate or benzyl group itself. Instead, it is initiated by the cleavage of an adjacent "trigger" moiety. Most commonly, this is a peptide sequence (e.g., Valine-Citrulline) that is a substrate for lysosomal proteases like Cathepsin B, which are abundant in the intracellular environment of cancer cells.[][5][6]
-
Electronic Cascade: Once the trigger is cleaved by the enzyme, it exposes a free amine on the PABC spacer. This amine's lone pair of electrons initiates a rapid, spontaneous electronic cascade.
-
Self-Immolation: The cascade proceeds through a 1,6-elimination reaction, breaking the carbamate bond and liberating the payload in its original, unmodified, and active form.[2] This process is irreversible and releases byproducts like p-aminobenzyl alcohol, which further decomposes.
The elegance of this system lies in its clean and complete release of the active drug, which is critical for therapeutic efficacy.
Caption: Mechanism of Benzyl Carbamate Linker Degradation.
Part 2: Designing In Vitro Degradation Assays
The goal of in vitro degradation assays is to model the biological environments an ADC will encounter and to quantify its stability and release kinetics. A robust assay battery is a self-validating system, incorporating controls that confirm the specific mechanism of degradation.
Experimental Workflow: A Validated Approach
A comprehensive in vitro stability assessment follows a logical progression from simulating the bloodstream to modeling the intracellular lysosomal compartment.
Caption: Workflow for In Vitro ADC Linker Degradation Assays.
Protocol 1: Human Plasma Stability Assay
-
Rationale & Causality: This is the first and most critical test. An ADC must remain intact in circulation to reach its target and avoid off-target toxicity. Human plasma contains a complex mixture of proteases, esterases, and other enzymes that can potentially degrade the linker. This assay directly assesses the linker's resilience in a physiologically relevant matrix.
-
Detailed Methodology:
-
Preparation: Thaw fresh frozen human plasma (pooled from multiple donors to average out individual variations) at 37°C. Centrifuge to remove cryoprecipitates.
-
Incubation: Spike the ADC into the plasma to a final concentration of 0.1 mg/mL.[7][8] Aliquot the mixture into multiple microcentrifuge tubes, one for each time point.
-
Time Points: Incubate the samples at 37°C. Collect time points at 0, 6, 24, 48, 72, and 120 hours. The "0 hour" sample should be processed immediately to establish a baseline.
-
Sample Processing: At each time point, stop the reaction by flash-freezing the aliquot in liquid nitrogen and storing at -80°C until analysis.
-
Controls:
-
Positive Control: An ADC with a known unstable linker (e.g., an ester-based linker) to ensure the plasma has degradative activity.
-
Negative Control: The same ADC incubated in phosphate-buffered saline (PBS) to measure any non-enzymatic degradation.
-
-
Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) over time.[9] A stable linker will show minimal to no decrease in DAR.
-
Protocol 2: Lysosomal Protease Degradation Assay
-
Rationale & Causality: This assay simulates the environment where the payload should be released. Lysosomes have an acidic pH (4.5-5.0) and are rich in proteases, such as Cathepsins B and L.[10] This experiment is designed to validate that the trigger mechanism functions as intended under conditions mimicking the target intracellular compartment.
-
Detailed Methodology:
-
Preparation: Obtain commercially available rat liver lysosomal homogenate or prepare it from cell culture. Ensure the protein concentration is standardized. Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.0) containing a reducing agent like dithiothreitol (DTT) to activate the cysteine proteases.
-
Incubation: Add the ADC (e.g., 50 µg/mL) to the pre-warmed reaction buffer. Initiate the reaction by adding the lysosomal lysate.
-
Time Points: Incubate at 37°C and collect samples at 0, 1, 4, 8, and 24 hours.
-
Sample Processing: Stop the reaction by adding a protease inhibitor cocktail or by denaturing the enzymes with an acidic quench (e.g., trifluoroacetic acid).
-
Controls:
-
No-Enzyme Control: ADC incubated in the reaction buffer without lysosomal lysate to check for acid-lability.
-
Inhibitor Control: ADC incubated with lysate that has been pre-treated with a potent cathepsin B inhibitor (e.g., CA-074) to confirm that degradation is cathepsin-dependent.
-
-
Analysis: Use LC-MS to quantify the release of the free payload and identify the cleaved linker-payload metabolite.
-
Part 3: Comparative Analysis with Alternative Linkers
The choice of linker chemistry is a critical decision in ADC design. The this compound system offers a unique profile of stability and controlled release, but it is essential to understand its performance relative to other widely used technologies.
| Linker Type | Cleavage Trigger | Key Advantages | Key Limitations |
| Benzyl Carbamate (Self-Immolative) | Enzymatic (e.g., Cathepsin B): Cleavage of an adjacent peptide sequence initiates a 1,6-elimination cascade.[5] | Clean Release: Delivers the payload in its unmodified, native form.[2] High Stability: The carbamate bond itself is highly resistant to hydrolysis.[11] | Trigger Dependent: Stability is entirely dependent on the specificity and stability of the enzymatic trigger sequence (e.g., Val-Cit). |
| Dipeptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B): Direct cleavage of the peptide bond between Citrulline and the PABC spacer.[][6] | Well-Established: Widely used and understood mechanism.[6] High Lysosomal Cleavage Rate: Efficiently processed by lysosomal proteases. | Off-Target Cleavage: Susceptible to cleavage by other proteases, such as human neutrophil elastase (NE), which can cause off-target toxicity.[7][8] Mouse Plasma Instability: Can be unstable in rodent plasma due to carboxylesterase 1C (Ces1C).[5][12] |
| Hydrazone | Acidic pH: Hydrolysis of the hydrazone bond is accelerated in the low pH of endosomes (~pH 5.5-6.2) and lysosomes (~pH 4.5-5.0).[10] | Non-Enzymatic Release: Release is independent of enzyme expression levels in the tumor. | Circulatory Instability: Can exhibit limited stability in circulation (pH 7.4), leading to premature drug release, especially with highly potent payloads.[3][] |
| Disulfide | Redox Potential: Reduction of the disulfide bond by intracellular glutathione (GSH), which is present in much higher concentrations inside cells (mM) than in plasma (µM).[] | Good Plasma Stability: Generally stable in the oxidizing environment of the bloodstream.[] | Extracellular Cleavage: Can be cleaved extracellularly, which may be beneficial for non-internalizing ADCs but can be a liability for others.[3] Slow Release: Cleavage kinetics can be slower compared to enzymatic methods. |
Conclusion: A Commitment to Rigorous Validation
The this compound linker, as part of a self-immolative system, represents a highly sophisticated approach to controlled drug delivery. Its primary advantage is the clean, predictable release of an unmodified payload, driven by a specific enzymatic trigger. However, its performance is inextricably linked to the integrity of that trigger.
For researchers and drug developers, this necessitates a rigorous and multi-faceted in vitro validation strategy. By employing a systematic workflow that interrogates stability in plasma, confirms mechanism in lysosomal models, and includes appropriate controls, one can build a comprehensive understanding of an ADC's behavior. This data-driven approach is essential for selecting robust clinical candidates, mitigating potential toxicities, and ultimately realizing the full therapeutic potential of antibody-drug conjugates.
References
- Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs.
- Non-internalising antibody–drug conjugates. Chemical Society Reviews (RSC Publishing).
- Protein Degraders Synthesis | ADCs. BOC Sciences.
- Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Pl
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - PubMed Central.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central.
- ADC Linkers: Classification and Conjug
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degrad
- Transforming Immunotherapy by Combining Antibody Drug Conjugates (ADCs) and Targeted Protein Degraders (TPDs). MarinBio.
- Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug
- (PDF) Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms.
- Comparison of each drug-linkers | Download Scientific Diagram.
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- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl N-(4-aminobutyl)carbamate
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
In the landscape of drug discovery and development, Benzyl N-(4-aminobutyl)carbamate and its salts serve as critical building blocks and intermediates.[1][2] While its utility in the laboratory is well-established, its lifecycle does not end upon the completion of a reaction. The responsible management and disposal of surplus material, contaminated labware, and associated waste streams are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance.
This guide moves beyond simple procedural lists to provide a comprehensive operational and disposal framework rooted in chemical principles and regulatory awareness. As your partner in the laboratory, we believe that providing this in-depth guidance is essential for building a culture of safety and trust that extends from product application to its final disposition.
Part 1: Foundational Safety and Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is non-negotiable. This informs every subsequent decision, from the selection of personal protective equipment (PPE) to the segregation of waste streams. This compound hydrochloride, a common salt form, is classified with several key hazards.[3]
Table 1: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][6] |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |
Causality of Hazards: The carbamate functional group and the benzyl protecting group contribute to its reactivity and toxicological profile. The primary amine provides a locus for biological interaction, while its dust form can be readily inhaled, leading to respiratory tract irritation.
Part 2: Pre-Disposal Operations: Handling and Spill Management
Proper disposal begins with correct handling during routine laboratory use. These steps are your first line of defense against accidental exposure and complex cleanup scenarios.
Essential Personal Protective Equipment (PPE)
Due to the compound's irritant properties and potential for inhalation, a stringent PPE protocol is required.
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure clothing prevents any possibility of skin exposure.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If dust formation is unavoidable, a NIOSH-approved particle respirator is necessary.[8]
Protocol for Accidental Release and Spill Cleanup
An immediate and correct response to a spill is critical to mitigate risks.
Step-by-Step Spill Response:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is significant.
-
Don Full PPE: Before re-entering the area, don the full PPE ensemble described in section 2.1.
-
Prevent Contamination of Drains: Prevent the spilled material from entering drains or waterways.[3][8]
-
Contain & Clean:
-
For Solid Spills: Gently sweep or vacuum up the material, avoiding dust generation.[8] Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
For Solutions: Absorb with an inert, non-combustible material such as diatomaceous earth or a universal binder.[3] Scoop the absorbed material into a suitable container for disposal.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[3] Collect all decontamination materials as hazardous waste.
-
Dispose: The sealed container of spill debris must be disposed of as hazardous chemical waste, following the procedures in Part 3.
Part 3: The Core Disposal Workflow
The disposal of this compound is governed by its chemical nature as a carbamate derivative. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA), meaning specific treatment standards apply.[9][10]
The Disposal Decision Pathway
The following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation. Only prepare the amount of solution required for your experiment.
-
Segregation (The 'Why'): This chemical is incompatible with strong oxidizing agents, acids, and bases.[3][7][11] Co-mingling these wastes can lead to exothermic reactions, degradation, or the release of toxic gases. Therefore, maintain a dedicated waste container for this compound and materials contaminated with it.
-
Containerization:
-
Select a robust, chemically-compatible container with a secure screw-top lid (e.g., High-Density Polyethylene - HDPE, or glass for solutions in compatible solvents).
-
Place a "Hazardous Waste" label on the container before adding any waste.
-
-
Labeling: Clearly label the container with:
-
The full chemical name: "this compound"
-
Any solvents or other chemicals present in the waste mixture.
-
The appropriate hazard warnings (e.g., "Irritant," "Toxic").
-
-
Accumulation: Store the sealed and labeled container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
-
The Approved Method (The 'Why'): Due to its classification as a carbamate waste and its organic nature, the EPA-preferred Best Demonstrated Available Technology (BDAT) for non-wastewater forms of this waste is high-temperature incineration in a licensed hazardous waste facility.[12] This method ensures the complete destruction of the molecule, preventing its release into the environment where it can be harmful to aquatic life.[4]
-
Part 4: Post-Disposal Decontamination
After the waste has been properly containerized, all non-disposable equipment, glassware, and surfaces that came into contact with the chemical must be thoroughly decontaminated.
Protocol for Equipment Decontamination:
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent (one that dissolves the compound and is compatible with your waste stream) to remove gross contamination. This rinse aid must be collected as hazardous waste.
-
Thorough Washing: Wash with laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Surface Cleaning: Wipe down the fume hood sash, work surfaces, and any contaminated equipment with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you ensure that the entire lifecycle of this compound within your laboratory is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
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PubChem. Benzyl 4-aminobutyl(3-aminopropyl)carbamate | C15H25N3O2. National Center for Biotechnology Information. [Link]
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PubChem. This compound | C12H18N2O2. National Center for Biotechnology Information. [Link]
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Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Government Publishing Office. [Link]
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GovInfo. Federal Register / Vol. 61, No. 166 / Monday, August 26, 1996 / Rules and Regulations. U.S. Government Publishing Office. [Link]
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GovInfo. Federal Register / Vol. 63, No. 172 / Friday, September 4, 1998 / Rules and Regulations. U.S. Government Publishing Office. [Link]
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GovInfo. Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations. U.S. Government Publishing Office. [Link]
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EPA NEPIC. Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
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Finetech Industry Limited. This compound hydrochloride | cas: 18807-73-3. Finetech Industry Limited. [Link]
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Angene Chemical. Safety Data Sheet - Benzyl (3-aminopropyl)carbamate. Angene Chemical. [Link]
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Personal protective equipment for handling Benzyl N-(4-aminobutyl)carbamate
Comprehensive Safety & Handling Guide: Benzyl N-(4-aminobutyl)carbamate
This guide provides essential, field-proven safety protocols for handling this compound (CAS No: 62146-62-7) and its hydrochloride salt (CAS No: 18807-73-3).[1][2][3] As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that your work is conducted with the highest standards of safety and scientific integrity. The following procedures are designed for researchers, scientists, and drug development professionals.
The Causality of Caution: Understanding the Hazard Profile
To effectively protect yourself, it is crucial to first understand the inherent risks associated with this compound. Safety Data Sheets (SDS) for this compound and structurally similar carbamates classify it as hazardous.[4][5][6] The necessity for rigorous personal protective equipment (PPE) stems directly from this hazard profile.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4][6][7] Accidental ingestion can lead to systemic effects, making it imperative to prevent hand-to-mouth contamination. This is why eating, drinking, or smoking in the laboratory is strictly prohibited.[4][5]
-
Skin Irritation and Corrosion: Direct contact causes skin irritation, and some related compounds can cause severe burns.[4][5][6][7][8] The carbamate functional group can react with biological molecules, leading to localized inflammation and tissue damage. Prolonged or repeated exposure can exacerbate this effect.[9]
-
Serious Eye Damage: This is a critical risk. The compound is known to cause serious eye irritation and potentially severe damage.[4][5][7][8][9] The mucous membranes of the eyes are highly sensitive and can rapidly absorb the chemical, leading to immediate pain and long-term injury if not protected.
-
Respiratory Irritation: As a solid, the compound can form dust. Inhaling this dust may cause respiratory tract irritation.[4][5][6][10] The fine particles can deposit in the lungs, leading to inflammation and respiratory distress. Therefore, minimizing dust generation and ensuring proper ventilation are paramount.[5][11]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a scientifically-backed system of barriers designed to mitigate the specific risks identified above. Adherence to these PPE protocols is mandatory for all personnel handling this compound.
Summary of Mandatory PPE
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166. A face shield should be worn over goggles when there is a significant splash risk.[6][10][11] | Protects against dust particles and chemical splashes, preventing serious eye damage.[4][9] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[12] | Prevents skin contact, irritation, and absorption.[4][5] Never wear leather or fabric gloves. |
| Body Protection | A lab coat is mandatory. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls or an apron should be worn over the lab coat.[11][13] | Protects skin from accidental spills and contamination of personal clothing.[10] |
| Respiratory Protection | Not required for small quantities handled within a certified chemical fume hood. If a fume hood is unavailable, or if dust is generated, a NIOSH/MSHA-approved respirator with a P3 filter for solid particles is required.[11] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[4][5] |
Operational Plan: Step-by-Step Handling & Workflow
A self-validating protocol relies on a logical, repeatable workflow. The following steps and diagrams outline the process from preparation to disposal, ensuring safety at every stage.
Safe Handling Workflow
Always work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[4][11][14] An eyewash station and safety shower must be readily accessible.[10][11]
Caption: Logical workflow for the safe handling of this compound.
PPE Donning & Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination. Contaminated gloves, for example, should be removed before touching your face or eyes to remove goggles.
Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE.
Emergency & First Aid Plan
Immediate and correct action following an exposure is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][8][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]
-
Skin Contact: Take off contaminated clothing immediately.[4][9] Wash the affected area with plenty of soap and water.[4][5][8] If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the person into fresh air and keep them at rest in a position comfortable for breathing.[4][10] If breathing is difficult or irritation persists, seek medical attention.
-
Ingestion: Rinse mouth with water.[4][7] Do NOT induce vomiting.[7][10][14] Call a physician or poison control center immediately.[4]
Decontamination & Disposal Plan
Proper disposal prevents environmental contamination and accidental exposure of others.
-
Contaminated PPE: Disposable gloves and other contaminated items must be placed in a sealed, labeled container for hazardous waste disposal. Non-disposable items and lab coats must be decontaminated before reuse.[4] Contaminated work clothing should be laundered separately.[5]
-
Chemical Waste: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[4][7] Do not allow the product to enter drains or water courses.[5]
-
Spill Cleanup: For small, dry spills, avoid generating dust.[5] Carefully sweep or vacuum the material into a suitable, closed container for disposal.[5][11] The spill area should then be decontaminated.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research.
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- MedChemExpress. Benzyl (4-aminobutyl)
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- Clean Harbors.
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- Sigma-Aldrich.
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- Thermo Fisher Scientific.
- Angene Chemical. Safety Data Sheet - Benzyl (3-aminopropyl)
- Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Extension Publications.
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- BLD Pharm. 62146-62-7|Benzyl (4-aminobutyl)
- ChemicalBook. BENZYL N-(4-AMINOBUTYL)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
